Product packaging for Isomucronulatol 7-O-glucoside(Cat. No.:)

Isomucronulatol 7-O-glucoside

Cat. No.: B1257283
M. Wt: 464.5 g/mol
InChI Key: SXHOGLPTLQBGDO-ZVSSUSCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside is a monosaccharide derivative that is (R)-isoflavan substituted by a hydroxy group substituted at position 2', methoxy groups at positions 3' and 4' and a beta-D-glucopyranosyloxy group at position 7 respectively. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of hydroxyisoflavans, a methoxyisoflavan and a monosaccharide derivative. It derives from a hydride of a (R)-isoflavan.
(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside is a natural product found in Astragalus mongholicus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O10 B1257283 Isomucronulatol 7-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHOGLPTLQBGDO-ZVSSUSCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isomucronulatol 7-O-glucoside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isomucronulatol 7-O-glucoside, a bioactive isoflavonoid (B1168493), focusing on its natural sources and the methodologies for its extraction and purification. The information compiled herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its primary source being the roots of Astragalus membranaceus (Fisch.) Bge., a perennial flowering plant in the Fabaceae family.[1][2][3] This plant, commonly known as Huangqi in traditional Chinese medicine, is renowned for its diverse pharmacological properties. Different varieties of this plant, such as Astragalus membranaceus var. mongholicus (Bge.) Hsiao, are also significant sources of this compound.[1]

Beyond Astragalus membranaceus, this compound has also been identified as a constituent of a traditional Korean medicinal formula known as Ryupunghwan.[4] This formula is a complex mixture of several medicinal plants, including Astragalus membranaceus, Turnera diffusa, Achyranthes bidentata, Angelica gigas, Eclipta prostrata, Eucommia ulmoides, and Ilex paraguariensis.[4]

Quantitative Distribution in Astragalus membranaceus

Quantitative analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has revealed the distribution of this compound in various parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus. The highest concentrations are typically found in the roots, which are the most commonly used part for medicinal purposes.

Plant PartSpeciesThis compound Content (μg/g dry weight)
RootA. membranaceus var. mongholicus38.73 ± 2.66
RootA. membranaceus34.55 ± 1.93
RhizomeA. membranaceus var. mongholicusNot Detected
RhizomeA. membranaceusNot Detected
StemA. membranaceus var. mongholicusNot Detected
StemA. membranaceusNot Detected
LeafA. membranaceus var. mongholicusNot Detected
LeafA. membranaceusNot Detected
FlowerA. membranaceus var. mongholicusNot Detected
FlowerA. membranaceusNot Detected
Data sourced from a comparative analysis by UPLC-MS/MS.[5]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of isoflavonoids from Astragalus membranaceus.

Extraction

The initial step involves the extraction of the crude isoflavonoid mixture from the dried and powdered plant material.

Experimental Protocol: Solvent Extraction

  • Plant Material Preparation: Dried roots of Astragalus membranaceus are ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Selection: A variety of solvents can be employed for the extraction of flavonoids. Ethanol-water mixtures are commonly used. For instance, a 70% ethanol (B145695) solution has been shown to be effective for flavonoid extraction.

  • Extraction Procedure:

    • Macerate the powdered plant material with the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

    • Alternatively, employ more efficient methods such as ultrasound-assisted extraction (UAE). A typical UAE protocol might involve extracting the sample with 70% ethanol for 60 minutes.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is performed to separate the compounds based on their polarity, thereby enriching the fraction containing this compound.

Experimental Protocol: Liquid-Liquid Partitioning

  • Solvent System: A common method for fractionation is liquid-liquid partitioning. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-butanol.

  • Procedure:

    • Dissolve the crude extract in water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of n-butanol and shake vigorously.

    • Allow the layers to separate and collect the n-butanol fraction.

    • Repeat the partitioning process multiple times to ensure complete extraction of the target compounds into the n-butanol phase.

  • Concentration: The n-butanol fractions are combined and concentrated under reduced pressure to yield an n-butanol extract enriched in isoflavonoids.

Chromatographic Purification

The final step in isolating pure this compound involves one or more chromatographic techniques. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are powerful methods for this purpose.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

  • Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A suitable system for isoflavonoids from Astragalus membranaceus is a mixture of ethyl acetate-ethanol-n-butanol-water.

  • HSCCC Operation:

    • The HSCCC instrument is filled with the stationary phase.

    • The apparatus is rotated at a specific speed (e.g., 800-1000 rpm).

    • The mobile phase is then pumped through the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, the enriched extract is injected.

    • The effluent is monitored with a UV detector, and fractions are collected based on the chromatogram.

  • Analysis of Fractions: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing this compound.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound.

  • Column: A reversed-phase C18 column is typically used for the separation of isoflavonoids.

  • Mobile Phase: A gradient elution with a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed.

  • Purification:

    • The fraction containing this compound from the previous purification step is dissolved in a suitable solvent and injected into the prep-HPLC system.

    • The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).

    • The peak corresponding to this compound is collected.

  • Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Isolation Workflow

The following diagrams illustrate the key stages in the isolation and purification of this compound.

Extraction_Workflow Start Dried Astragalus membranaceus Roots Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract

Caption: General workflow for the extraction of crude isoflavonoids.

Purification_Workflow Crude_Extract Crude Extract Fractionation Liquid-Liquid Partitioning (e.g., n-Butanol/Water) Crude_Extract->Fractionation Enriched_Fraction Enriched Isoflavonoid Fraction Fractionation->Enriched_Fraction Chromatography Chromatographic Purification (HSCCC and/or Prep-HPLC) Enriched_Fraction->Chromatography Pure_Compound Pure Isomucronulatol 7-O-glucoside Chromatography->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Purification and analysis of this compound.

References

Isomucronulatol 7-O-glucoside biological activity screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Isomucronulatol 7-O-glucoside

Authored for: Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

This compound is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a primary focus on its anti-inflammatory and anti-osteoarthritic properties. The document details the experimental protocols used for its evaluation, presents quantitative and qualitative data in a structured format, and visualizes the key signaling pathways and experimental workflows implicated in its mechanism of action. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Anti-inflammatory and Anti-Osteoarthritic Activities

The most well-documented biological activity of this compound (IMG) is its ability to modulate inflammatory responses. This has been demonstrated in two key contexts: immunomodulation in dendritic cells and the attenuation of inflammatory markers in a cellular model of osteoarthritis.

Inhibition of Pro-inflammatory Cytokines in Dendritic Cells

Research on flavonoids isolated from Astragalus membranaceus has identified this compound as a modulator of immune cell response. Specifically, it has been shown to exhibit inhibitory effects on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[1][3][4]

The inhibitory effect on the production of Interleukin-12 (IL-12) p40, a key cytokine in the inflammatory response, has been noted as weak compared to other flavonoids isolated from the same source.[1][2]

CompoundTarget Cell LineStimulantMeasured CytokineObserved EffectReference
This compoundBone Marrow-Derived Dendritic Cells (BMDCs)Lipopolysaccharide (LPS)IL-12 p40Weak inhibitory effect[1][2]

This protocol is based on the methodology described for testing flavonoids from A. membranaceus.[3]

  • Cell Culture: Bone marrow cells are harvested from the tibias and femurs of C57BL/6 mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Cells are incubated at 37°C in a 5% CO₂ atmosphere.

  • Cell Stimulation: After 7-9 days of culture, the differentiated, non-adherent dendritic cells are harvested. The cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO) for 1 hour.

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for 24 hours to induce pro-inflammatory cytokine production.

  • Quantification: The cell culture supernatant is collected, and the concentration of IL-12 p40 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. Absorbance is read on a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the LPS-only control.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA IL12 IL-12 p40 Gene DNA->IL12 Transcription IMG Isomucronulatol 7-O-glucoside IMG->IKK Inhibits

Attenuation of Osteoarthritis-Related Molecules

This compound has been identified as a bioactive component in a traditional medicinal formula, Ryupunghwan (RPH), and investigated for its potential in managing osteoarthritis (OA).[5][6] Studies using the human chondrosarcoma SW1353 cell line, an established model for OA research, show that IMG can suppress the expression of key molecules involved in cartilage degradation and inflammation when stimulated by Interleukin-1β (IL-1β).[7][8]

IMG pretreatment was found to reduce the expression of several OA-related molecules in a dose-dependent manner in IL-1β-stimulated SW1353 cells.[6][8] Although the inhibitory effect was observed to be less potent than that of the complete RPH extract, it demonstrates the compound's specific contribution to the overall activity.[7]

CompoundConcentration(s)Target Cell LineStimulantMeasured MoleculesObserved EffectReference
This compound30, 50, 100 µg/mLSW1353 (Chondrosarcoma)IL-1β (10 ng/mL)MMP13, Collagen Type II, COX-2, TNF-α, IL-1β, p65Dose-dependent reduction in mRNA and protein expression of all listed molecules.[6][8]

Note: The original publication cited stimulation with 20 µg/mL IL-1β in a figure legend, but 10-20 ng/mL is the more conventional and likely concentration for this type of assay.[8][9]

This protocol is derived from the methodology used to evaluate IMG's effect on OA markers.[8]

  • Cell Culture: Human chondrosarcoma SW1353 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced, and cells are pre-treated for 1 hour with this compound at final concentrations of 30, 50, and 100 µg/mL. A vehicle control (DMSO) is also included.

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with IL-1β (10 ng/mL) for 24 hours to induce the expression of OA-related genes.

  • Analysis Methods:

    • RT-PCR (for mRNA Expression): Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol). cDNA is synthesized via reverse transcription. PCR is then performed using specific primers for MMP13, Collagen Type II, COX-2, TNF-α, IL-1β, p65, and a housekeeping gene (e.g., GAPDH). The PCR products are resolved on an agarose (B213101) gel and visualized.

    • Western Blot (for Protein Expression): Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MMP13, COX-2, p65, etc., followed by incubation with HRP-conjugated secondary antibodies. Protein bands are detected using an enhanced chemiluminescence (ECL) system.

IL1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activation IL1B IL-1β IL1B->IL1R NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylation NFkB NF-κB (p65) NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation TargetGenes Target Genes (MMP13, COX-2, TNF-α) NFkB_nuc->TargetGenes Gene Transcription IMG Isomucronulatol 7-O-glucoside IMG->NFkB Inhibits Expression

Other Screened Biological Activities

Anticancer Activity

This compound was investigated as part of a combination therapy with CEP-9722 for its potential in treating non-small cell lung cancer (NSCLC) by targeting ferroptosis-related biomarkers.[3] However, this study focused on developing a prognostic model and did not report direct cytotoxic or antiproliferative activity (e.g., IC₅₀ values) for this compound as a standalone agent.[3] Further research is required to determine its specific anticancer potential.

Antioxidant Activity

While flavonoids as a chemical class are widely recognized for their antioxidant properties, there is currently no specific quantitative data from common antioxidant assays (e.g., DPPH, ABTS) for this compound in the available scientific literature.

General Experimental Workflow

The screening of a natural product like this compound for biological activity typically follows a structured workflow from isolation to detailed mechanistic studies.

Experimental_Workflow cluster_extraction Step 1: Isolation cluster_screening Step 2: In Vitro Screening cluster_mechanism Step 3: Mechanism of Action A1 Source Material (e.g., Astragalus membranaceus roots) A2 Extraction & Fractionation A1->A2 A3 Compound Isolation & Purification (e.g., Column Chromatography) A2->A3 A4 Structural Elucidation (NMR, MS) A3->A4 B1 Primary Assays (e.g., Anti-inflammatory, Cytotoxicity) A4->B1 Pure Compound B2 Dose-Response Studies B1->B2 B3 Selection of Lead Compound B2->B3 C1 Target Identification (e.g., Gene/Protein Expression) B3->C1 Active Compound C2 Pathway Analysis (Western Blot, RT-PCR) C1->C2 C3 In Vivo Model Validation C2->C3

Conclusion

This compound demonstrates clear, albeit moderate, anti-inflammatory and anti-osteoarthritic properties in vitro. Its mechanism of action appears to be linked to the downregulation of the NF-κB signaling pathway, thereby reducing the expression of key inflammatory mediators and cartilage-degrading enzymes. While these findings are promising, significant research gaps remain. Future investigations should focus on obtaining quantitative metrics for its activity (e.g., IC₅₀ values), exploring its potential in other inflammatory disease models, conducting dedicated studies on its antioxidant and direct anticancer effects, and ultimately, validating these in vitro findings in preclinical in vivo models.

References

Unraveling the Anti-Inflammatory Mechanism of Isomucronulatol 7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside (IMG), a flavonoid isolated from the roots of Astragalus membranaceus, has demonstrated notable anti-inflammatory and chondroprotective properties. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action, with a focus on its effects in cellular models of osteoarthritis. Experimental data reveals that IMG mitigates the inflammatory cascade initiated by interleukin-1β (IL-1β) by downregulating key catabolic and pro-inflammatory mediators. The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. This document consolidates the available quantitative and qualitative data, details the experimental protocols used in key studies, and presents a visual representation of the proposed signaling pathway.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Current research strongly indicates that this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway in response to pro-inflammatory stimuli such as IL-1β. In the context of osteoarthritis, IL-1β is a key cytokine that triggers a signaling cascade leading to the degradation of cartilage and inflammation of the synovial joint.

IMG has been shown to suppress the expression of the p65 subunit of NF-κB in IL-1β-stimulated chondrosarcoma cells.[1][2] The p65 protein is a critical component of the NF-κB complex, which, upon activation, translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory and catabolic genes. By reducing the expression of p65, IMG effectively dampens this inflammatory response.

The proposed mechanism involves the following steps:

  • Stimulus: The inflammatory process is initiated by a pro-inflammatory cytokine, such as IL-1β.

  • Receptor Binding: IL-1β binds to its receptor (IL-1R) on the cell surface.

  • Signal Transduction: This binding event triggers a downstream signaling cascade that typically leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).

  • NF-κB Activation: The degradation of IκBα releases the NF-κB complex (of which p65 is a key subunit), allowing it to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, COX-2, and matrix metalloproteinases (MMPs).

  • Inhibition by IMG: this compound intervenes in this pathway by reducing the expression of the p65 subunit. This reduction in available p65 likely leads to a decrease in the overall amount of active NF-κB complex that can translocate to the nucleus, thereby attenuating the transcription of its target genes.

Data Presentation: Effects on Osteoarthritis-Related Molecules

The primary research on this compound's anti-osteoarthritic effects demonstrates a dose-dependent inhibition of several key molecules involved in the pathogenesis of the disease. The following table summarizes the qualitative findings from studies on IL-1β-stimulated SW1353 human chondrosarcoma cells.[1][3]

Target MoleculeMolecular ClassObserved Effect of IMG TreatmentMethod of Detection
MMP13Matrix MetalloproteinaseDose-dependent decrease in mRNA and protein expressionRT-PCR, Western Blot
Collagen Type IIExtracellular Matrix ProteinDose-dependent inhibition of degradation (i.e., increased expression)RT-PCR, Western Blot
COX-2Pro-inflammatory EnzymeDose-dependent decrease in mRNA and protein expressionRT-PCR, Western Blot
TNF-αPro-inflammatory CytokineDose-dependent decrease in mRNA expressionRT-PCR
IL-1βPro-inflammatory CytokineDose-dependent decrease in mRNA expressionRT-PCR
p65 (NF-κB)Transcription FactorDose-dependent decrease in protein expressionWestern Blot

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action in an osteoarthritis model.[1][3]

Cell Culture and Treatment
  • Cell Line: SW1353 human chondrosarcoma cell line.

  • Culture Medium: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere without CO₂.

  • Stimulation: To induce an inflammatory response, SW1353 cells were stimulated with 20 µg/mL of IL-1β for 24 hours.

  • IMG Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and pre-treated for 1 hour at various concentrations (e.g., 30, 50, or 100 µg/mL) before the addition of IL-1β.

RNA Extraction and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • Total RNA Isolation: Total RNA was extracted from the SW1353 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: The cDNA was then used as a template for PCR amplification with specific primers for the target genes (MMP13, Collagen type II, COX-2, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Gel Electrophoresis: The PCR products were separated by electrophoresis on a 1.5% agarose (B213101) gel and visualized with a DNA staining dye under UV light.

Protein Extraction and Western Blot Analysis
  • Protein Extraction: Whole-cell protein lysates were prepared from the SW1353 cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (MMP13, Collagen type II, COX-2, p65) and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were detected using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

IMG_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1β IL-1R IL-1 Receptor IL-1b->IL-1R Binds IKK_complex IKK Complex IL-1R->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 p_IkBa->p65_p50 Degradation of IκBα releases NF-κB p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation IMG Isomucronulatol 7-O-glucoside IMG->p65_p50 Inhibits p65 Expression DNA DNA p65_p50_nuc->DNA Binds to Promoter Gene_Exp Pro-inflammatory Gene Expression (TNF-α, COX-2, MMPs) DNA->Gene_Exp Induces Transcription

Caption: Proposed mechanism of this compound in the NF-κB pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: SW1353 Cell Culture Treatment Treatment Groups: 1. Control 2. IL-1β (20 µg/mL) 3. IMG + IL-1β Start->Treatment Harvest Cell Harvesting (after 24h) Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Protein_Extraction Total Protein Extraction Harvest->Protein_Extraction RT_PCR RT-PCR for Gene Expression RNA_Extraction->RT_PCR Western_Blot Western Blot for Protein Expression Protein_Extraction->Western_Blot Results_Gene Analysis of mRNA Levels RT_PCR->Results_Gene Results_Protein Analysis of Protein Levels Western_Blot->Results_Protein

Caption: Workflow for assessing IMG's effects on IL-1β-stimulated chondrocytes.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions such as osteoarthritis. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway through the downregulation of the p65 subunit. This leads to a subsequent reduction in the expression of key pro-inflammatory and catabolic molecules.

Future research should focus on several key areas to further elucidate its therapeutic potential:

  • Quantitative Analysis: Detailed dose-response studies to determine the IC50 values of IMG for the inhibition of various inflammatory mediators.

  • Upstream Signaling: Investigation into the precise upstream targets of IMG within the NF-κB pathway, such as its effects on IKK activity and IκBα phosphorylation and degradation.

  • Broader Pathway Analysis: Exploration of the potential effects of IMG on other relevant signaling pathways, including the MAPK and JAK-STAT pathways, to determine if its mechanism is multifaceted.

  • In Vivo Studies: Validation of the in vitro findings in animal models of osteoarthritis to assess its efficacy, bioavailability, and safety profile in a physiological setting.

A deeper understanding of the molecular interactions of this compound will be crucial for its potential development as a novel therapeutic for inflammatory diseases.

References

Isomucronulatol 7-O-glucoside: A Technical Review of Its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2] Emerging research has identified its potential as an anti-inflammatory agent. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its biological activity, mechanism of action, and the experimental methodologies used to elucidate its effects.

Biological Activity and Quantitative Data

This compound has demonstrated anti-inflammatory properties, primarily investigated in the context of osteoarthritis.[3][4] While specific IC50 values are not extensively reported in the current literature, studies have qualitatively and semi-quantitatively assessed its effects on key inflammatory and cartilage degradation markers.

A key study investigated the effects of this compound (IMG) in an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells.[3][4] The findings from this research are summarized in the table below.

Target MoleculeTreatment ConcentrationObserved EffectMethod of AnalysisReference
Pro-inflammatory Cytokines
TNF-α mRNA300 µMReduction in expressionRT-PCR[3][4]
Matrix-Degrading Enzymes
MMP13 mRNA300 µMReduction in expressionRT-PCR[3][4]
MMP13 Protein300 µMReduction in expressionWestern Blot[3][4]
Inflammatory Enzymes
COX-2 mRNA300 µMReduction in expressionRT-PCR[3][4]
COX-2 Protein300 µMReduction in expressionWestern Blot[3][4]
Signaling Proteins
p65 (NF-κB) Protein300 µMReduction in expressionWestern Blot[3][4]

It is noteworthy that in the referenced study, the inhibitory effects of this compound were observed to be less potent than a crude extract of the plant material and another isolated compound, ecliptasaponin A.[3][4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and MMPs.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Upon stimulation by pro-inflammatory signals such as IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][7][8] This releases the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[6][7]

The observed reduction in the expression of the p65 subunit of NF-κB by this compound indicates an inhibitory action on this pathway.[3][4] By reducing the levels of p65, this compound likely diminishes the transcriptional activation of downstream inflammatory mediators.

G cluster_cytoplasm Cytoplasm IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R Binds to IKK IKK Complex IL1R->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits p65_p50_active Active p65/p50 (Nuclear Translocation) p65_p50->p65_p50_active nucleus Nucleus p65_p50_active->nucleus inflammatory_genes Transcription of Pro-inflammatory Genes (TNF-α, MMP13, COX-2) nucleus->inflammatory_genes IMG Isomucronulatol 7-O-glucoside IMG->p65_p50 Reduces Expression

Caption: Proposed mechanism of this compound on the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound.

Cell Culture and Treatment
  • Cell Line: SW1353 human chondrosarcoma cells are a commonly used model for studying chondrocyte-like behavior and the effects of inflammatory stimuli.[3][4]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[3][4]

  • Treatment: To induce an inflammatory response, SW1353 cells are stimulated with IL-1β (typically at a concentration of 10 ng/mL).[3][4] this compound is added to the culture medium at the desired concentrations (e.g., 300 µM) prior to or concurrently with IL-1β stimulation.[3][4]

RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This technique is used to measure the mRNA expression levels of target genes.

  • RNA Isolation: Total RNA is extracted from the treated SW1353 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., TNF-α, MMP13, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized with a DNA stain (e.g., ethidium (B1194527) bromide). The band intensities are quantified using densitometry software.

G start Treated SW1353 Cells rna_isolation Total RNA Isolation start->rna_isolation cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_isolation->cdna_synthesis pcr PCR Amplification (Gene-specific primers) cdna_synthesis->pcr electrophoresis Agarose Gel Electrophoresis pcr->electrophoresis analysis Band Intensity Analysis electrophoresis->analysis

Caption: Experimental workflow for RT-PCR analysis.

Western Blot Analysis

This method is employed to determine the protein expression levels of target molecules.

  • Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Equal amounts of protein are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., MMP13, COX-2, p65) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

G start Treated SW1353 Cells protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Densitometric Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. The current body of research provides a solid foundation for its potential therapeutic application, particularly in inflammatory conditions such as osteoarthritis.

However, to advance the development of this compound as a therapeutic agent, further research is warranted. Future studies should focus on:

  • Quantitative analysis: Determining the precise IC50 values for the inhibition of key inflammatory mediators.

  • Detailed mechanistic studies: Elucidating the exact molecular target of this compound within the NF-κB pathway (e.g., its effect on IKK activity or IκBα phosphorylation).

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Pharmacokinetic and bioavailability studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

A deeper understanding of these aspects will be crucial for the translation of this natural product into a clinically viable therapeutic.

References

An In-depth Technical Guide to Isomucronulatol 7-O-glucoside: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, a notable isoflavonoid (B1168493) glycoside, has garnered scientific interest for its potential therapeutic applications. First successfully isolated and characterized from the roots of Astragalus membranaceus (Radix Astragali), this compound has demonstrated significant anti-inflammatory and anti-osteoarthritic properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and characterization, a summary of its known biological activities with available quantitative data, and an exploration of its molecular mechanisms of action, including its influence on key signaling pathways.

Discovery and History

This compound, also identified as (3R)-2'-hydroxy-3',4'-dimethoxyisoflavan-7-O-beta-d-glucoside, is a naturally occurring isoflavonoid found in the roots of Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao. While traditional use of Astragalus root in Chinese medicine spans centuries for a variety of ailments, the specific isolation and characterization of its individual constituents is a more recent scientific endeavor.

A pivotal moment in the scientific history of this compound was its successful isolation and purification by high-speed counter-current chromatography, as detailed in a 2009 publication by Xiao et al. This work provided the first comprehensive structural elucidation of this compound using modern spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), and both one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Subsequent research has focused on elucidating the pharmacological properties of this compound. Notably, studies have investigated its role in mitigating inflammatory responses and its potential as a therapeutic agent for osteoarthritis. Research has shown its ability to modulate the expression of key inflammatory and cartilage-degrading molecules.[1]

Chemical Structure and Properties

IUPAC Name: (2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula: C₂₃H₂₈O₁₀

Molecular Weight: 464.46 g/mol

CAS Number: 94367-43-8

The structure of this compound consists of an isoflavan (B600510) core, characterized by a B-ring attached at the C3 position of the C-ring. It is substituted with hydroxyl and methoxy (B1213986) groups and features a β-D-glucopyranosyl moiety attached at the 7-position of the A-ring.

Experimental Protocols

Isolation and Purification of this compound from Radix Astragali

The following protocol is based on the methodology described by Xiao et al. (2009) using high-speed counter-current chromatography (HSCCC).

3.1.1. Plant Material and Extraction:

  • Dried roots of Astragalus membranaceus are pulverized into a fine powder.

  • The powdered material is extracted with 70% ethanol (B145695) at room temperature.

  • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC):

  • Two-phase solvent system: A two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v/v) is prepared. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

  • HSCCC Separation: The n-butanol extract is dissolved in a mixture of the upper and lower phases (1:1, v/v) and injected into the HSCCC column. The separation is performed at a specific revolution speed and flow rate.

  • Fraction Collection and Analysis: Effluent from the HSCCC is continuously monitored by UV detection at 280 nm, and fractions are collected. The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3.1.3. Purification:

  • Fractions enriched with this compound are pooled and further purified by preparative HPLC on a C18 column.

  • The purity of the final compound is confirmed by analytical HPLC.

G cluster_extraction Extraction and Partitioning cluster_hsccc HSCCC Separation cluster_purification Purification Astragalus membranaceus Powder Astragalus membranaceus Powder 70% Ethanol Extraction 70% Ethanol Extraction Astragalus membranaceus Powder->70% Ethanol Extraction Crude Extract Crude Extract 70% Ethanol Extraction->Crude Extract Partitioning Partitioning Crude Extract->Partitioning Water suspension n-Butanol Fraction n-Butanol Fraction Partitioning->n-Butanol Fraction Enriched with flavonoid glycosides HSCCC HSCCC n-Butanol Fraction->HSCCC Injection Fraction Collection Fraction Collection HSCCC->Fraction Collection UV Detection (280 nm) Preparative HPLC Preparative HPLC Fraction Collection->Preparative HPLC C18 column Pure this compound Pure this compound Preparative HPLC->Pure this compound Purity check by analytical HPLC

Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and anti-osteoarthritic properties. Its ability to modulate the NF-κB signaling pathway highlights its potential for the development of novel therapeutics. Future research should focus on several key areas:

  • Quantitative Efficacy: Determining the IC₅₀ values for its inhibitory effects on key inflammatory and catabolic targets is crucial for understanding its potency and therapeutic window.

  • Mechanism of Action: Further elucidation of the precise molecular targets of this compound within the NF-κB pathway, including its effects on upstream kinases like IKK, will provide a more complete understanding of its mechanism.

  • In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound for the treatment of osteoarthritis and other inflammatory conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective inhibitors of the NF-κB pathway.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. Continued investigation into this fascinating natural product holds promise for the development of new and effective treatments for inflammatory diseases.

References

Isomucronulatol 7-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136087-29-1 Molecular Formula: C₂₃H₂₈O₁₀ Molecular Weight: 464.46 g/mol

This technical guide provides an in-depth overview of Isomucronulatol (B1581719) 7-O-glucoside (IMG), a flavonoid isolated from the roots of Astragalus membranaceus. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and experimental protocols related to this compound.

Chemical and Physical Properties

Isomucronulatol 7-O-glucoside is a glycosylated isoflavan. Its structure consists of an isomucronulatol aglycone linked to a glucose molecule at the 7-hydroxyl position.

PropertyValue
CAS Number 136087-29-1
Molecular Formula C₂₃H₂₈O₁₀
Molecular Weight 464.46 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, and ethanol.
Botanical Source Astragalus membranaceus (Fisch.) Bge.

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory properties in preclinical studies. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways, particularly in the context of osteoarthritis and other inflammatory conditions.

Anti-inflammatory Effects in Osteoarthritis

In an in-vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells, this compound has been shown to inhibit the expression of several key inflammatory and catabolic mediators.[1][2][3]

The proposed signaling pathway is initiated by the pro-inflammatory cytokine Interleukin-1β (IL-1β). IL-1β stimulation of chondrocytes activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK1/2) and the nuclear factor-kappa B (NF-κB) pathway.[4][5][6] These pathways converge to upregulate the expression of matrix metalloproteinase-13 (MMP-13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-1β itself, leading to cartilage degradation and inflammation.[4][5][6]

This compound exerts its anti-inflammatory effects by attenuating the expression of these downstream targets.[1][2][3] While the precise upstream targets of IMG are not fully elucidated, it has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[1][2][3]

Below is a diagram illustrating the IL-1β induced inflammatory signaling pathway in chondrocytes and the inhibitory action of this compound.

IL1B_Signaling_Pathway IL1B IL-1β Receptor IL-1R IL1B->Receptor MAPK_p38 p38 MAPK Receptor->MAPK_p38 MAPK_ERK ERK1/2 Receptor->MAPK_ERK NFkB_p65 NF-κB (p65) Receptor->NFkB_p65 Nucleus Nucleus MAPK_p38->Nucleus MAPK_ERK->Nucleus NFkB_p65->Nucleus MMP13 MMP-13 Nucleus->MMP13 COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL1B_prod IL-1β Nucleus->IL1B_prod Degradation Cartilage Degradation & Inflammation MMP13->Degradation COX2->Degradation TNFa->Degradation IL1B_prod->Degradation IMG Isomucronulatol 7-O-glucoside IMG->NFkB_p65 IMG->MMP13 IMG->COX2 IMG->TNFa IMG->IL1B_prod

IL-1β Signaling Pathway and Inhibition by IMG
Inhibition of IL-12 p40 Production

This compound has been reported to exhibit weak inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of the p40 subunit of Interleukin-12 (IL-12) in vitro.[7] IL-12 is a key cytokine in the differentiation of T helper 1 (Th1) cells and the cellular immune response.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Isolation and Purification

This compound can be isolated from the roots of Astragalus membranaceus using chromatographic techniques. A general workflow is outlined below.

Isolation_Workflow Start Dried, powdered roots of Astragalus membranaceus Extraction Extraction with 70% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Partition with n-butanol Filtration->Partition ColumnChrom Column Chromatography (e.g., High-Speed Counter-Current) Partition->ColumnChrom Fractions Fraction Collection and Analysis (TLC, HPLC) ColumnChrom->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification FinalProduct This compound Purification->FinalProduct

General Isolation Workflow for IMG

A more detailed protocol using high-speed counter-current chromatography has been described for the isolation of similar isoflavones from Astragalus membranaceus, which can be adapted for this compound.[8] The process typically involves a two-step separation using different solvent systems, such as ethyl acetate-ethanol-n-butanol-water and ethyl acetate-ethanol-water mixtures.[8]

In Vitro Anti-inflammatory Assay in Chondrocytes

The following is a general protocol for assessing the anti-inflammatory effects of this compound in a human chondrosarcoma cell line (SW1353), based on published studies.[1][2][3]

1. Cell Culture and Treatment:

  • Culture SW1353 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed cells in multi-well plates and allow them to adhere.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with human recombinant IL-1β (e.g., 10 ng/mL) for 24 hours.

2. Gene Expression Analysis (RT-qPCR):

  • Isolate total RNA from the treated cells using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., MMP13, PTGS2 (COX-2), TNF, IL1B) and a housekeeping gene (e.g., GAPDH).

  • Primer Sequences (Human):

    • MMP13 Forward: 5'-TGCTGCATTCTCCTTCAGGA-3'[9]

    • MMP13 Reverse: 5'-ATGCATCCAGGGGTCCTGGC-3'[9]

    • TNF Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'[10]

    • TNF Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'[10]

    • IL1B Forward: 5'-CCACAGACCTTCAGGAGAATG-3'[11]

    • IL1B Reverse: 5'-GTGCAGTTCAGTGATCGTACAGG-3'[11]

    • GAPDH Forward: 5'-GGTCTCCTCTGACTTCAACA-3'[11]

    • GAPDH Reverse: 5'-AGCCAAATTCGTTGTCATAC-3'[11]

3. Protein Expression Analysis (Western Blot):

  • Lyse the treated cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., COX-2, p65) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

4. Cytokine Secretion Analysis (ELISA):

  • Collect the cell culture supernatants after treatment.

  • Measure the concentration of secreted proteins (e.g., MMP-13, TNF-α, IL-1β) using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Quantitative Data

A study on the combination therapy of this compound and CEP-9722 in non-small cell lung cancer reported IC₅₀ values for the individual compounds in A549 cells, but the primary focus was on the synergistic effects.[12]

Conclusion

This compound is a promising natural product with documented anti-inflammatory properties. Its ability to modulate the NF-κB signaling pathway and inhibit the production of key inflammatory mediators makes it a compound of interest for further research and development, particularly in the context of inflammatory diseases such as osteoarthritis. This guide provides a foundational understanding of its properties and the experimental approaches for its investigation. Further studies are warranted to fully elucidate its mechanism of action and to quantify its therapeutic potential.

References

Isomucronulatol 7-O-glucoside in Astragalus membranaceus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Bioactive Flavonoid for Drug Development Professionals, Researchers, and Scientists

Introduction

Astragalus membranaceus, a cornerstone of traditional Chinese medicine, is a rich source of bioactive compounds, including flavonoids, saponins, and polysaccharides. Among these, the isoflavone (B191592) Isomucronulatol 7-O-glucoside has garnered attention for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis in Astragalus membranaceus, detailed experimental protocols for its isolation and biological evaluation, and its putative mechanisms of action involving key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this natural compound.

Quantitative Data

The concentration of this compound can vary depending on the part of the Astragalus membranaceus plant and the specific variety. The following table summarizes quantitative data obtained by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of 25 compounds, including this compound, in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus.

Plant PartSpeciesThis compound Concentration (μg/g)Reference
RootA. membranaceus var. mongholicus1.83[1]
StemA. membranaceus var. mongholicus0.12[1]
LeafA. membranaceus var. mongholicus0.08[1]
RootA. membranaceus1.55[1]
StemA. membranaceus0.09[1]
LeafA. membranaceus0.07[1]

Experimental Protocols

Extraction and Isolation of this compound from Astragalus membranaceus

This protocol is a representative method based on established procedures for isolating isoflavonoid (B1168493) glycosides from Astragalus membranaceus[2][3].

a. Extraction:

  • Air-dry and pulverize the roots of Astragalus membranaceus.

  • Extract the powdered material with 70% ethanol (B145695) at a 1:10 (w/v) ratio under reflux for 2 hours.

  • Repeat the extraction process twice.

  • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • Collect the n-butanol fraction, which is enriched with flavonoid glycosides.

b. Isolation by Column Chromatography:

  • Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20).

  • Elute sequentially with a gradient of methanol (B129727) in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Combine fractions containing this compound based on the chromatographic profile.

c. Purification by High-Speed Counter-Current Chromatography (HSCCC):

  • Further purify the enriched fraction using HSCCC.

  • A two-phase solvent system, such as ethyl acetate-n-butanol-water (e.g., 4:1:5, v/v/v), can be employed. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

  • Set the revolution speed of the HSCCC instrument (e.g., 850 rpm) and the flow rate of the mobile phase (e.g., 1.5 mL/min).

  • Inject the sample and collect fractions.

  • Monitor the fractions by HPLC to identify those containing pure this compound.

d. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Quantification of this compound by UPLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of multiple compounds in Astragalus membranaceus[1].

a. Sample Preparation:

  • Accurately weigh the dried powder of the plant material.

  • Add 75% methanol-water solution.

  • Perform ultrasonic extraction for 60 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane.

b. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-product ion transitions for this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a representative method for evaluating the anti-inflammatory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[4].

a. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Measure the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent.

  • Determine the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β):

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

d. Western Blot Analysis for COX-2 and p65:

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against COX-2, p65, and a loading control (e.g., β-actin).

  • Incubate with a corresponding secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While direct and comprehensive studies on its specific molecular targets are still emerging, evidence suggests its interaction with the NF-κB pathway. Furthermore, based on the known activities of other flavonoids, its potential influence on the MAPK and JAK-STAT pathways can be postulated.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies have shown that this compound can reduce the expression of the p65 subunit of NF-κB in IL-1β-stimulated cells[4][5]. This suggests an inhibitory effect on the NF-κB signaling cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK TLR4->IKK 2. Signal Transduction IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 3. Phosphorylation IkBa IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 5. Translocation IkBa_p65_p50->p65_p50 4. IκBα Degradation Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->p65_p50_nuc Inhibition DNA DNA p65_p50_nuc->DNA 6. DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) COX-2, iNOS DNA->Cytokines 7. Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. While direct evidence is pending, many flavonoids are known to inhibit the phosphorylation of MAPK proteins, thereby suppressing downstream inflammatory responses[6][7].

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK 1. Activation MAPKK MAPKK MAPKKK->MAPKK 2. Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK 3. Phosphorylation AP1 AP-1 MAPK->AP1 4. Activation Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->MAPKK Putative Inhibition DNA_mapk DNA AP1->DNA_mapk 5. DNA Binding Inflammation_mapk Inflammatory Response DNA_mapk->Inflammation_mapk 6. Transcription

Caption: Postulated inhibitory effect on the MAPK signaling pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory diseases. Natural compounds, including flavonoids, have been shown to modulate JAK-STAT signaling, suggesting a potential mechanism for this compound[8][9][10].

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->JAK Putative Inhibition DNA_jak DNA pSTAT_dimer->DNA_jak 5. Translocation & DNA Binding Gene_exp Gene Expression DNA_jak->Gene_exp 6. Transcription

Caption: Hypothesized modulation of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its source to the elucidation of its biological activity.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Evaluation cluster_outcome Outcome Plant Astragalus membranaceus (Root Powder) Extraction Solvent Extraction (e.g., 70% Ethanol) Plant->Extraction Partition Liquid-Liquid Partition (n-Butanol Fraction) Extraction->Partition Column Column Chromatography (Macroporous Resin) Partition->Column HSCCC HSCCC Purification Column->HSCCC Pure_Compound Pure Isomucronulatol 7-O-glucoside HSCCC->Pure_Compound Quantification Quantitative Analysis (UPLC-MS/MS) Pure_Compound->Quantification Bioassay In Vitro Bioassays (e.g., Anti-inflammatory) Pure_Compound->Bioassay Data Quantitative Data, IC50 Values Quantification->Data Mechanism Mechanism of Action Studies (Western Blot, ELISA) Bioassay->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway

Caption: General experimental workflow for this compound research.

Conclusion

This compound represents a promising bioactive compound from Astragalus membranaceus with demonstrated anti-inflammatory potential. This technical guide has provided a consolidated resource for researchers, outlining quantitative data, detailed experimental protocols for its isolation and analysis, and a discussion of its likely mechanisms of action involving key inflammatory signaling pathways. Further research to precisely determine its IC50 values against various inflammatory targets and to fully elucidate its molecular interactions within the NF-κB, MAPK, and JAK-STAT pathways will be crucial in advancing its potential as a therapeutic agent. The methodologies and data presented herein are intended to facilitate these future investigations and support the development of novel anti-inflammatory drugs from natural sources.

References

An In-depth Technical Guide to the Biosynthesis of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside is an isoflavonoid (B1168493), a class of secondary metabolites predominantly found in leguminous plants. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Isomucronulatol 7-O-glucoside, including the key enzymatic steps, available quantitative data, detailed experimental protocols, and regulatory aspects.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton for all flavonoids. This is followed by the isoflavonoid-specific branch, leading to the formation of an isoflavone (B191592) core. Subsequent modification reactions, including hydroxylation, O-methylation, reduction, and finally glycosylation, are proposed to yield this compound. While the complete pathway has not been fully elucidated in a single species, this guide presents a putative pathway based on characterized enzymes from various leguminous plants.

The proposed pathway starts from the common isoflavone, formononetin (B1673546).

  • 2'-Hydroxylation: The pathway likely initiates with the hydroxylation of formononetin at the 2' position, catalyzed by an isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 monooxygenase. This reaction yields 2'-hydroxyformononetin.

  • 3'-O-Methylation: Following hydroxylation, an isoflavone O-methyltransferase (IOMT) is proposed to catalyze the methylation of the 3'-hydroxyl group of a dihydroxy-intermediate to form the 3'-methoxy group present in isomucronulatol. It is plausible that another hydroxylation at the 3' position precedes this methylation step.

  • Reduction of the Isoflavone Core: The 2'-hydroxy-3'-methoxy-isoflavone intermediate is then reduced to the corresponding isoflavan (B600510), isomucronulatol. This reduction is likely carried out in a two-step process involving isoflavone reductase (IFR) and potentially other reductases. IFRs are known to reduce the C2=C3 double bond of isoflavones to yield isoflavanones, which are then further reduced to isoflavans. Vestitone reductase is an example of an enzyme that catalyzes the reduction of an isoflavanone (B1217009) to an isoflavanol.

  • 7-O-Glucosylation: The final step is the attachment of a glucose moiety to the 7-hydroxyl group of isomucronulatol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , specifically an isoflavan 7-O-glucosyltransferase .

Isomucronulatol_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Formononetin Formononetin (7-hydroxy-4'-methoxyisoflavone) Naringenin->Formononetin IFS, HID, IOMT Hydroxyformononetin 2'-Hydroxyformononetin Formononetin->Hydroxyformononetin I2'H Intermediate Putative Dihydroxy Intermediate Hydroxyformononetin->Intermediate I3'H (putative) Methoxy_intermediate 2'-Hydroxy-3'-methoxy isoflavone intermediate Intermediate->Methoxy_intermediate IOMT Isomucronulatol Isomucronulatol (7,2'-dihydroxy-3',4'-dimethoxyisoflavan) Methoxy_intermediate->Isomucronulatol IFR, Reductase(s) Isomucronulatol_glucoside This compound Isomucronulatol->Isomucronulatol_glucoside UGT

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the proposed this compound pathway are limited. The following tables summarize available data for homologous enzymes from various leguminous species, which can serve as a reference for future studies.

Table 1: Kinetic Parameters of Isoflavone Reductase (IFR) Homologues

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Medicago sativa (Alfalfa)Vestitone40Not Reported[1]
Glycine max (Soybean)2'-HydroxyformononetinNot ReportedNot Reported[2]
Cicer arietinum (Chickpea)Biochanin A5.50.45(Tiemann et al., 1987)

Table 2: Kinetic Parameters of Isoflavone O-Methyltransferase (IOMT) Homologues

Enzyme SourceSubstrateKm (µM)Vmax (pkat/mg protein)Reference
Medicago truncatulaDaidzein (for 7-O-methylation)2711.8[3]
Medicago truncatula2,7,4'-Trihydroxyisoflavanone1.516.5[3]
Glycine max6-Hydroxydaidzein2.1411[4]

Table 3: Kinetic Parameters of UDP-Glycosyltransferase (UGT) Homologues

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Glycine max (GmIF7GT)Genistein3.60.74[5]
Glycine max (UGT73F2)Daidzein18.2Not Reported[6]
Glycine max (UGT73F2)Genistein12.5Not Reported[6]

Experimental Protocols

This section provides detailed, generalized methodologies for key experiments relevant to the characterization of the this compound biosynthesis pathway. These protocols are intended as templates and may require optimization for specific enzymes and substrates.

Protocol 1: Heterologous Expression and Purification of Isoflavonoid Biosynthetic Enzymes

This protocol describes the expression of a target enzyme (e.g., IFR, IOMT, UGT) in Escherichia coli and its subsequent purification.

Protein_Purification_Workflow Cloning 1. Gene Cloning into Expression Vector (e.g., pET) Transformation 2. Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Cloning->Transformation Culture 3. Culture Growth and Induction of Protein Expression (IPTG) Transformation->Culture Harvest 4. Cell Harvest by Centrifugation Culture->Harvest Lysis 5. Cell Lysis (Sonication or French Press) Harvest->Lysis Clarification 6. Lysate Clarification by Centrifugation Lysis->Clarification Purification 7. Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Purification Dialysis 8. Buffer Exchange and Desalting (Dialysis) Purification->Dialysis Analysis 9. Purity Analysis (SDS-PAGE) Dialysis->Analysis Storage 10. Protein Storage (-80°C) Analysis->Storage

Figure 2: General workflow for recombinant protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET-28a with an N-terminal His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Gene Cloning: Clone the coding sequence of the target gene into the expression vector.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain.

  • Culture and Induction: a. Inoculate a starter culture and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 16-37°C.

  • Cell Harvest and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Purification: a. Clarify the lysate by centrifugation. b. Load the supernatant onto a pre-equilibrated affinity chromatography column. c. Wash the column with wash buffer to remove unbound proteins. d. Elute the target protein with elution buffer.

  • Buffer Exchange: Dialyze the purified protein against a suitable storage buffer.

  • Analysis and Storage: a. Assess the purity of the protein by SDS-PAGE. b. Determine the protein concentration. c. Aliquot the purified protein and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for Isoflavone Reductase (IFR)

This protocol is for determining the activity of a purified IFR enzyme.

Materials:

  • Purified IFR enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

  • NADPH

  • Isoflavone substrate (e.g., 2'-hydroxyformononetin) dissolved in DMSO

  • Methanol (for stopping the reaction)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the isoflavone substrate (e.g., 50 µM).

  • Enzyme Addition: Initiate the reaction by adding the purified IFR enzyme.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

  • Analysis: a. Centrifuge the mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC to separate and quantify the substrate and product. c. Monitor the reaction at a suitable wavelength (e.g., 254 nm).

Protocol 3: In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT)

This protocol is for determining the activity of a purified UGT enzyme.

UGT_Assay_Workflow Reaction_Setup 1. Prepare Reaction Mixture: Buffer, UDP-Glucose, Substrate Enzyme_Addition 2. Initiate Reaction with Purified UGT Enzyme Reaction_Setup->Enzyme_Addition Incubation 3. Incubate at Optimal Temperature and Time Enzyme_Addition->Incubation Termination 4. Stop Reaction (e.g., with Methanol) Incubation->Termination Analysis 5. Analyze Products by HPLC or LC-MS/MS Termination->Analysis Quantification 6. Quantify Substrate and Product to Determine Enzyme Activity Analysis->Quantification

Figure 3: General workflow for an in vitro UGT enzyme assay.

Materials:

  • Purified UGT enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • UDP-glucose

  • Isoflavan substrate (isomucronulatol) dissolved in DMSO

  • Methanol (for stopping the reaction)

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, UDP-glucose (e.g., 1 mM), and the isoflavan substrate (e.g., 100 µM).

  • Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

  • Analysis: a. Centrifuge the mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC or LC-MS/MS to identify and quantify the glycosylated product.

Regulation of Isoflavonoid Biosynthesis

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level. Several families of transcription factors have been identified as key regulators of the pathway.

Isoflavonoid_Regulation Environmental_Stimuli Environmental Stimuli (e.g., Pathogen attack, UV light) Signaling_Pathways Signaling Pathways (e.g., Jasmonate, Salicylate) Environmental_Stimuli->Signaling_Pathways TFs Transcription Factors (MYB, bHLH, WRKY) Signaling_Pathways->TFs Activation Biosynthetic_Genes Isoflavonoid Biosynthetic Genes (PAL, CHS, IFS, IFR, etc.) TFs->Biosynthetic_Genes Transcriptional Regulation Isoflavonoids Isoflavonoid Production Biosynthetic_Genes->Isoflavonoids Enzymatic Synthesis

Figure 4: Simplified signaling pathway for the regulation of isoflavonoid biosynthesis.

  • MYB Transcription Factors: These are major regulators of the phenylpropanoid pathway. Specific R2R3-MYB proteins have been shown to activate the promoters of key biosynthetic genes like CHS and IFS.

  • bHLH Transcription Factors: These proteins often form complexes with MYB factors to co-regulate target gene expression.

  • WRKY Transcription Factors: This family of transcription factors is typically involved in plant defense responses and can induce the expression of isoflavonoid biosynthetic genes upon pathogen attack.

While these transcription factor families are known to regulate the general isoflavonoid pathway, the specific regulators of the isoflavan branch leading to compounds like isomucronulatol have yet to be fully identified. Research into the regulation of pterocarpan (B192222) biosynthesis, which are derived from isoflavans, may provide valuable insights into the specific regulatory networks controlling this part of the pathway.[7][8]

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, starting from the general phenylpropanoid pathway and branching into the isoflavonoid-specific pathway. This guide has outlined a putative biosynthetic route and provided a summary of the current knowledge on the enzymes involved, their kinetics, and regulation. The provided experimental protocols serve as a foundation for researchers to further investigate and characterize this important biosynthetic pathway. Future research should focus on the definitive identification of the precursor to isomucronulatol, the characterization of the specific hydroxylases and O-methyltransferases involved, and the elucidation of the regulatory mechanisms that control this specific branch of isoflavonoid metabolism. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce these valuable compounds for pharmaceutical and other applications.

References

Spectroscopic and Mechanistic Insights into Isomucronulatol 7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isomucronulatol 7-O-glucoside, a bioactive isoflavonoid (B1168493) isolated from Astragalus membranaceus. The document details its mass spectrometry and nuclear magnetic resonance profiles, outlines typical experimental protocols for its characterization, and explores its potential mechanism of action through key anti-inflammatory signaling pathways.

Compound Profile

  • Compound Name: this compound

  • Synonyms: 7,2'-Dihydroxy-3',4'-dimethoxyisoflavan 7-O-β-D-glucoside

  • Molecular Formula: C₂₃H₂₈O₁₀

  • Molecular Weight: 464.46 g/mol

  • CAS Number: 94367-43-8

  • Source: Primarily isolated from the roots of Astragalus membranaceus, a widely used herb in traditional medicine.[1][2][3][4]

  • Biological Activity: Exhibits potential anti-inflammatory effects.[4]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in identifying the aglycone and glycosidic moieties.

Table 1: Representative Mass Spectrometry Data for this compound

Ion TypeCalculated m/zObserved m/zDescription
[M+H]⁺465.1755465.1752Protonated molecular ion
[M+Na]⁺487.1575487.1570Sodium adduct
[M-H]⁻463.1609463.1611Deprotonated molecular ion
[M-H-162]⁻301.0976301.0972Loss of the glucose moiety
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all atoms. The data presented below is representative for an isoflavonoid 7-O-glucoside, based on published data for similar compounds.

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone
24.30m
33.60m
42.95m
57.05d8.5
66.55dd8.5, 2.5
86.40d2.5
1'---
2'---
5'6.85d8.0
6'6.70d8.0
3'-OCH₃3.80s
4'-OCH₃3.75s
Glucoside
1''4.90d7.5
2''3.30m
3''3.25m
4''3.20m
5''3.45m
6''a3.70m
6''b3.50m

Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Positionδ (ppm)
Aglycone
270.5
331.0
429.5
5130.0
6108.0
7160.0
8102.0
9158.0
10115.0
1'122.0
2'145.0
3'148.0
4'112.0
5'118.0
6'110.0
3'-OCH₃56.0
4'-OCH₃55.5
Glucoside
1''100.5
2''73.5
3''77.0
4''70.0
5''76.5
6''61.0

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoflavonoid glycosides like this compound.

Isolation and Purification

A typical workflow for isolating this compound from its natural source, Astragalus membranaceus, is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography cluster_analysis Analysis A Dried and powdered Astragalus membranaceus roots B Methanol (B129727) Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (e.g., n-butanol/water) C->D E n-Butanol Fraction D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Preparative HPLC F->G H Pure Isomucronulatol 7-O-glucoside G->H I Spectroscopic Analysis (NMR, MS) H->I

Figure 1: General workflow for the isolation of this compound.
Mass Spectrometry (MS) Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is typically used.

  • Ionization Mode: ESI can be performed in both positive and negative ion modes to obtain comprehensive data. Negative mode is often more sensitive for flavonoids.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Data Acquisition: Full scan mode is used to determine the molecular ion, and tandem MS (MS/MS) is employed to induce fragmentation and elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or Methanol-d₄, as these are good solvents for polar compounds like glycosides.

  • Experiments: A standard suite of NMR experiments is performed:

    • ¹H NMR: To identify proton signals, their multiplicities, and coupling constants.

    • ¹³C NMR: To identify all carbon signals.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the aglycone to the glucoside.

Signaling Pathway Interactions

Isoflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavonoids can interfere with this process.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Iso Isomucronulatol 7-O-glucoside Iso->IKK Inhibition

Figure 2: Inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical cascade involved in cellular responses to external stimuli, including inflammation. It consists of several kinases, including p38, JNK, and ERK, that, when activated, can lead to the production of inflammatory mediators. Isoflavonoids can suppress the phosphorylation and activation of these kinases.

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Activation Stimuli->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK Inflammation Inflammatory Response MAPK->Inflammation Iso Isomucronulatol 7-O-glucoside Iso->MAPKK Inhibition

Figure 3: Modulation of the MAPK pathway by this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide provides a foundational understanding of its spectroscopic characteristics and likely mechanisms of action. Further research, including the publication of a complete and verified spectroscopic dataset and in-depth biological studies, will be essential to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Isomucronulatol 7-O-glucoside Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying Isomucronulatol 7-O-glucoside, a flavonoid glycoside primarily isolated from the roots of Astragalus membranaceus. The protocols outlined below are based on established methodologies for the separation of flavonoids and related glycosides from plant matrices.

Introduction

This compound is a bioactive isoflavonoid (B1168493) that has garnered interest for its potential therapeutic properties. As a naturally occurring compound, its isolation from plant sources is a critical first step for research and development. The following sections detail the common extraction techniques and a multi-step purification strategy to obtain high-purity this compound.

Extraction Methodologies

The initial extraction from dried and powdered plant material is crucial for maximizing the yield of the target compound. Several methods can be employed, with solvent extraction being the most common.

Solvent Extraction Techniques

A summary of common solvent extraction techniques applicable to this compound is presented in Table 1. The choice of method can influence extraction efficiency, time, and solvent consumption.

Table 1: Comparison of Extraction Techniques for Flavonoids
Technique Typical Solvents Advantages Disadvantages Key Parameters
Maceration Methanol (B129727), Ethanol (B145695), Ethyl AcetateSimple, low costTime-consuming, lower efficiencySolvent-to-solid ratio, Temperature, Time
Soxhlet Extraction 60% (v/v) Ethanol-WaterHigh extraction efficiencyRequires thermal stability of the compound, time-consumingSolvent choice, Cycle time, Temperature
Ultrasound-Assisted Extraction (UAE) Aqueous Ethanol, Aqueous MethanolReduced extraction time, lower solvent consumptionRequires specialized equipmentFrequency, Power, Temperature, Time
Microwave-Assisted Extraction (MWE) EthanolRapid extraction, high efficiencyPotential for localized heating, requires specific equipmentMicrowave power, Temperature, Time
Recommended Extraction Protocol: Reflux Extraction

This protocol is a robust method for the laboratory-scale extraction of flavonoids from Astragalus membranaceus roots.

Materials and Equipment:

  • Dried and powdered roots of Astragalus membranaceus

  • 75% Methanol (Methanol:Water, 75:25 v/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Astragalus membranaceus root and place it into a 2 L round-bottom flask.

  • Add 1.5 L of 75% methanol to the flask (solid-to-solvent ratio of 1:15 w/v).

  • Set up the reflux apparatus by connecting the condenser to the flask and placing it in the heating mantle.

  • Heat the mixture to a gentle boil and maintain the reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a Büchner funnel to separate the plant material from the liquid extract.

  • Repeat the extraction process on the plant residue with an additional 1.5 L of 75% methanol to maximize yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification Strategy

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

Purification Workflow

The general workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow A Crude Extract B Macroporous Resin Column Chromatography A->B Adsorption C Fraction Collection (Elution with aqueous Ethanol) B->C Gradient Elution D Sephadex LH-20 Column Chromatography C->D Size Exclusion E Further Fractionation D->E Elution F Preparative HPLC E->F High-Resolution Separation G Pure Isomucronulatol 7-O-glucoside F->G Isolation

Caption: General purification workflow for this compound.

Detailed Purification Protocol

Step 1: Macroporous Resin Column Chromatography (Initial Cleanup)

This step is designed to remove highly polar compounds like sugars and some pigments, enriching the flavonoid fraction.

Materials and Equipment:

  • Crude extract from Section 2.2

  • Macroporous adsorption resin (e.g., AB-8)

  • Glass chromatography column

  • Ethanol (various concentrations in water: 0%, 20%, 50%, 70%, 95% v/v)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a minimal amount of water.

  • Pack a glass column with macroporous resin and equilibrate with deionized water.

  • Load the dissolved crude extract onto the column.

  • Wash the column with deionized water to remove unbound, highly polar impurities.

  • Elute the column sequentially with increasing concentrations of ethanol in water (e.g., 20%, 50%, 70%, 95%).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Pool the fractions rich in the target compound and concentrate using a rotary evaporator.

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

This step separates compounds based on their molecular size and polarity.

Materials and Equipment:

  • Enriched fraction from Step 1

  • Sephadex LH-20 resin

  • Glass chromatography column

  • Methanol or an aqueous ethanol mixture as the mobile phase

  • Fraction collector

Procedure:

  • Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) and pack the column.

  • Dissolve the concentrated fraction from the previous step in a minimal volume of the mobile phase.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the mobile phase.

  • Collect fractions and monitor for the presence of this compound.

  • Combine the fractions containing the compound of interest and concentrate.

Step 3: Preparative High-Performance Liquid Chromatography (Final Polishing)

For obtaining high-purity this compound, a final preparative HPLC step is often necessary.

Materials and Equipment:

  • Semi-purified fraction from Step 2

  • Preparative HPLC system with a UV detector

  • C18 preparative column

  • Mobile phase: Acetonitrile and water (often with a small amount of formic acid or acetic acid to improve peak shape)

  • Fraction collector

Procedure:

  • Dissolve the semi-purified sample in the mobile phase.

  • Develop a suitable gradient elution method on an analytical HPLC to determine the retention time of this compound.

  • Scale up the method to the preparative HPLC system.

  • Inject the sample and perform the chromatographic run.

  • Collect the fraction corresponding to the peak of this compound.

  • Verify the purity of the collected fraction using analytical HPLC.

  • Remove the solvent by lyophilization or rotary evaporation to obtain the pure compound.

Purity Assessment

The purity of the final product should be assessed using a high-resolution analytical technique such as UHPLC-MS/MS.

UHPLC-MS/MS Analysis Protocol
Table 2: Typical UHPLC-MS/MS Parameters for Purity Analysis
Parameter Condition
Column C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Linear gradient from 5% to 95% B over a specified time
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 35 - 40°C
Injection Volume 1 - 5 µL
MS Detector ESI in positive or negative ion mode
MS/MS Analysis Data-dependent acquisition for fragmentation analysis

Logical Relationship of Methodologies

The following diagram illustrates the logical progression from raw material to the final pure compound, including quality control steps.

Logical_Flow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Final Product A Astragalus membranaceus (Dried Roots) B Solvent Extraction (e.g., Reflux) A->B C Crude Extract B->C D Column Chromatography 1 (Macroporous Resin) C->D E Column Chromatography 2 (Sephadex LH-20) D->E F Preparative HPLC E->F G Purity Analysis (UHPLC-MS/MS) F->G H Pure Isomucronulatol 7-O-glucoside G->H

Application Notes and Protocols for the Quantification of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is an isoflavonoid (B1168493) predominantly found in medicinal plants such as Astragalus membranaceus.[1][[“]] This compound has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a protocol for sample preparation using ultrasonic-assisted extraction is described.

Analytical Techniques for Quantification

A summary of the analytical techniques for the quantification of this compound is presented below, with detailed protocols following.

Technique Principle Advantages Considerations
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, cost-effective, widely available.Lower sensitivity and specificity compared to MS.
UPLC-MS/MS High-resolution chromatographic separation coupled with highly sensitive and specific mass-based detection.High sensitivity, high specificity, structural information.Higher equipment cost and complexity.
UV-Vis Spectrophotometry Measurement of light absorption by the molecule. Often used for total flavonoid content.Simple, rapid, low cost.Low specificity for individual compounds.

Experimental Protocols

Protocol 1: Sample Preparation - Ultrasonic-Assisted Extraction of this compound from Plant Material

This protocol is optimized for the extraction of isoflavonoids, including this compound, from dried plant material, such as Astragalus roots.

Materials:

  • Dried and powdered plant material

  • 75% (v/v) Methanol in water

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 75% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[4]

  • After sonication, centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow Start Start Weigh Sample Weigh Sample Start->Weigh Sample Add Solvent Add Solvent Weigh Sample->Add Solvent Vortex Vortex Add Solvent->Vortex Ultrasonication Ultrasonication Vortex->Ultrasonication Centrifuge Centrifuge Ultrasonication->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Filter Filter Collect Supernatant->Filter Analysis Analysis Filter->Analysis

Experimental workflow for sample preparation.

Protocol 2: Quantification by HPLC-UV

This method is suitable for the routine quality control of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-hexyl column (4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-10% B

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm[5]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data (Representative):

Parameter Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2%
Protocol 3: Quantification by UPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of this compound, making it ideal for complex matrices and low concentration samples.

Instrumentation and Conditions:

  • UPLC System: A standard UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion(s)

    • Note: The specific m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound. The fragmentation will likely involve the loss of the glucose moiety (162 Da).

  • Injection Volume: 2 µL.

Procedure:

  • Follow steps 1-3 from the HPLC-UV protocol to prepare standards and samples.

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

  • Set up the Multiple Reaction Monitoring (MRM) method with the optimized transitions.

  • Inject the samples and standards for analysis.

  • Quantify this compound using the calibration curve constructed from the standards.

Quantitative Data (Representative):

Parameter Value
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery 92 - 108%
Precision (%RSD) < 5%

Signaling Pathway

This compound has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[[“]] This pathway is a key regulator of inflammation. In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) can activate this pathway, leading to the expression of genes involved in inflammation and cartilage degradation.[[“]][6]

G cluster_pathway Inhibition of NF-κB Pathway by this compound IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R Binds IKK IKK Complex IL-1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, MMPs) Nucleus->Inflammatory_Genes Induces Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK Inhibits Degradation->NFkB_active Releases

Proposed mechanism of anti-inflammatory action.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound. The choice of method, either HPLC-UV or UPLC-MS/MS, will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Proper sample preparation is critical for accurate quantification, and the provided ultrasonic-assisted extraction protocol is an effective method for extracting this isoflavonoid from plant materials. The understanding of its potential mechanism of action via the NF-κB pathway further underscores the importance of its accurate quantification in drug discovery and development.

References

Application Notes and Protocols for Isomucronulatol 7-O-glucoside Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2] Emerging research has highlighted its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.[3][4] Notably, it has been shown to exhibit inhibitory effects on the production of pro-inflammatory cytokines, such as IL-12 p40, in response to lipopolysaccharide (LPS) stimulation.[1][2] Furthermore, studies in cellular models of osteoarthritis have demonstrated its ability to reduce the expression of key inflammatory and cartilage-degrading molecules, including matrix metalloproteinase 13 (MMP13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[3][4][5] The mechanism of action appears to be linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[4][5]

These findings underscore the potential of this compound in the development of novel therapeutics for inflammatory conditions. This document provides detailed protocols for cell-based assays to evaluate the bioactivity of this compound, focusing on its anti-inflammatory and antioxidant effects.

Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism in a cellular context, such as in macrophages or chondrocytes, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/IL-1β LPS/IL-1β Receptor Receptor LPS/IL-1β->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NF-κB (p65/p50)_n->DNA Binds Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, MMPs) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, MMPs) DNA->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, MMPs) Transcription

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Prior to conducting the following assays, it is essential to determine the non-cytotoxic concentration range of this compound on the selected cell line using a standard cell viability assay.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on the chosen cell line (e.g., RAW 264.7 macrophages or SW1353 chondrocytes).

Materials:

  • This compound

  • RAW 264.7 or SW1353 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Measurement)

This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Antioxidant Activity Assay (Cellular Reactive Oxygen Species Detection)

This protocol assesses the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Cell line of choice (e.g., SH-SY5Y for neuroprotection studies)

  • This compound

  • Hydrogen peroxide (H2O2) or another ROS-inducing agent

  • DCFH-DA probe

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.

  • Wash the cells twice with warm HBSS.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding a pre-determined concentration of H2O2 for 30-60 minutes.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence microplate reader.

  • Express the results as a percentage of the H2O2-treated control.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the bioactivity of this compound.

G A Stock Solution Preparation (this compound in DMSO) C Cell Viability Assay (MTT) Determine non-toxic concentrations A->C B Cell Culture (e.g., RAW 264.7, SW1353) B->C D Anti-inflammatory Assay (e.g., Nitric Oxide Measurement) C->D E Antioxidant Assay (e.g., ROS Detection) C->E F Data Analysis and Interpretation D->F E->F

Caption: General experimental workflow for cell-based assays.

Data Presentation

The quantitative data obtained from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%) ± SD
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
596.5 ± 4.8
1094.1 ± 5.3
2590.3 ± 6.2
5085.7 ± 5.9
10060.1 ± 7.1

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition
Control (No LPS)-2.1 ± 0.3-
LPS (1 µg/mL)-35.8 ± 2.50
LPS + this compound132.5 ± 2.19.2
LPS + this compound525.1 ± 1.929.9
LPS + this compound1018.9 ± 1.547.2
LPS + this compound2512.3 ± 1.165.6

Table 3: Reduction of Intracellular ROS by this compound

TreatmentConcentration (µM)Relative Fluorescence Units (RFU) ± SD% ROS Reduction
Control-100 ± 8-
H2O2 (100 µM)-550 ± 250
H2O2 + this compound1480 ± 2112.7
H2O2 + this compound5390 ± 1829.1
H2O2 + this compound10285 ± 1548.2
H2O2 + this compound25190 ± 1265.5

These protocols and guidelines provide a solid framework for the investigation of this compound's biological activities in a cell-based setting. The results from these assays will contribute to a better understanding of its therapeutic potential and mechanism of action.

References

Animal Model Studies of Isomucronulatol 7-O-glucoside: Currently Unavailable in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific research reveals a lack of available data from animal model studies specifically investigating the therapeutic effects of the isolated compound, Isomucronulatol 7-O-glucoside. While in vitro research suggests potential anti-inflammatory and cartilage-protective properties, these findings have not yet been substantiated in preclinical animal models.

Currently, the primary research on this compound (IMG) focuses on its effects in cell culture models of osteoarthritis. A notable study explored its impact on interleukin-1β (IL-1β)-stimulated SW1353 human chondrosarcoma cells, a common in vitro model for studying osteoarthritis. This research indicated that IMG could reduce the expression of molecules associated with osteoarthritis, such as matrix metalloproteinase 13 (MMP13) and cyclooxygenase-2 (COX-2)[1][2][3]. However, the study itself highlights that these are preliminary findings and suggests that they may provide a potential molecular basis for the anti-osteoarthritic effects observed in clinical and animal studies of a larger herbal formula known as Ryupunghwan (RPH), which contains IMG as one of its components[1][2][3].

Despite the mention of animal studies in the context of the broader herbal formula, specific data regarding the administration, dosage, efficacy, and safety of isolated this compound in any animal model is not detailed in the available literature. Consequently, the core requirements for generating detailed Application Notes and Protocols—including quantitative data tables, specific experimental protocols for animal studies, and signaling pathway diagrams based on in vivo data—cannot be fulfilled at this time.

Professionals in drug development and research should be aware that the progression of this compound as a potential therapeutic agent would necessitate extensive preclinical evaluation in animal models. Such studies would be essential to establish its pharmacokinetic profile, determine effective and safe dosage ranges, and validate the mechanisms of action suggested by the initial in vitro findings.

Future Directions and a Hypothetical Workflow

Should animal model studies for this compound become available, a logical experimental workflow to assess its anti-inflammatory and anti-osteoarthritic potential could be conceptualized as follows:

G cluster_0 Preclinical Evaluation Workflow Compound Isolation This compound Isolation & Purification Animal Model Selection Selection of Appropriate Animal Model (e.g., MIA-induced OA in rats) Compound Isolation->Animal Model Selection Dose-Response Study Dose-Response & Toxicity Assessment (Acute & Chronic) Animal Model Selection->Dose-Response Study Efficacy Evaluation Efficacy Studies (e.g., Pain Assessment, Histopathology) Dose-Response Study->Efficacy Evaluation Mechanism of Action Mechanistic Studies (e.g., Biomarker Analysis, Signaling Pathways) Efficacy Evaluation->Mechanism of Action Pharmacokinetics Pharmacokinetic Profiling (ADME) Efficacy Evaluation->Pharmacokinetics Data Analysis Comprehensive Data Analysis & Reporting Mechanism of Action->Data Analysis Pharmacokinetics->Data Analysis

Caption: Hypothetical workflow for preclinical animal studies of this compound.

This conceptual workflow illustrates the necessary stages, from compound preparation to detailed analysis, that would be required to build a comprehensive understanding of this compound's in vivo properties. Researchers are encouraged to monitor emerging literature for new studies that may provide the necessary data to fully evaluate this compound's therapeutic potential.

References

Application Notes and Protocols for Isomucronulatol 7-O-glucoside in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside, a flavonoid compound, has demonstrated notable potential in the field of anti-inflammatory research. This document provides a comprehensive overview of its application, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation in a laboratory setting. The information presented herein is intended to guide researchers in exploring the therapeutic utility of this compound for inflammatory conditions, particularly osteoarthritis.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory states, pro-inflammatory stimuli, such as Interleukin-1 beta (IL-1β), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, upregulating the expression of mediators such as matrix metalloproteinase 13 (MMP13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-1β itself.

This compound has been shown to interfere with this pathway, leading to a reduction in the expression of the NF-κB p65 subunit[1][2]. By inhibiting this central inflammatory pathway, this compound effectively downregulates the production of key inflammatory and matrix-degrading enzymes.

NF_kB_Pathway This compound Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds IKK IKK Complex IL1R->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Releases NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (MMP13, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes Upregulates Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->NFkB Inhibits (reduces p65)

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Potential Role in Modulating MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, is another critical regulator of inflammation. While direct evidence of this compound's effect on this pathway is currently limited, its known anti-inflammatory properties suggest that it may also modulate MAPK signaling. Further research is warranted to explore this potential mechanism of action.

MAPK_Pathway General MAPK Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Isomucronulatol Isomucronulatol 7-O-glucoside (Potential Target) Isomucronulatol->MAPKK

Caption: The MAPK signaling pathway's role in inflammation, a potential target for this compound.

Data Presentation

The anti-inflammatory effects of this compound have been quantified in an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells. The compound demonstrated a dose-dependent inhibition of key inflammatory and catabolic markers.

Inflammatory MarkerConcentration (µg/mL)Observed EffectReference
MMP13 30, 50, 100Dose-dependent suppression of expression[3]
Collagen Type II 30, 50, 100Dose-dependent suppression of degradation[3]
TNF-α 30, 50, 100Dose-dependent suppression of expression[3]
IL-1β 30, 50, 100Dose-dependent suppression of expression[3]
COX-2 30, 50, 100Dose-dependent suppression of expression[3]

Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-inflammatory effects of this compound. These should be optimized for specific laboratory conditions.

Experimental_Workflow Experimental Workflow for Assessing Anti-inflammatory Effects Cell_Culture 1. Cell Culture (SW1353 Chondrocytes) Pre_treatment 2. Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (IL-1β) Pre_treatment->Stimulation Incubation 4. Incubation (24h) Stimulation->Incubation Harvesting 5. Harvest Supernatant and Cell Lysate Incubation->Harvesting ELISA 6a. ELISA (TNF-α, IL-1β) Harvesting->ELISA RT_PCR 6b. RT-PCR (MMP13, COX-2 mRNA) Harvesting->RT_PCR Western_Blot 6c. Western Blot (p65, p-p38, p-JNK, p-ERK) Harvesting->Western_Blot Data_Analysis 7. Data Analysis ELISA->Data_Analysis RT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for investigating the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: SW1353 human chondrosarcoma cell line.

  • Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed SW1353 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).

    • Allow cells to adhere and reach approximately 80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 30, 50, 100 µg/mL) for 1-2 hours.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours. Include appropriate vehicle controls.

RNA Extraction and Real-Time PCR (RT-PCR)
  • Objective: To quantify the mRNA expression of target genes (e.g., MMP13, PTGS2 (COX-2), TNF, IL1B).

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protein Extraction and Western Blotting
  • Objective: To determine the protein levels of target molecules (e.g., p65, and potentially phosphorylated forms of p38, JNK, and ERK).

  • Protocol:

    • Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the treatment period.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for the specific cytokines using commercially available kits according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatant to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.

Conclusion

This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. Its demonstrated ability to inhibit the NF-κB pathway and suppress the production of key inflammatory mediators in a dose-dependent manner provides a solid foundation for further preclinical and clinical investigation. The protocols and data presented in these application notes offer a framework for researchers to explore and expand upon the anti-inflammatory potential of this natural compound. Future studies should aim to elucidate its effects on the MAPK signaling pathway and to evaluate its efficacy in in vivo models of inflammatory diseases.

References

Application Notes and Protocols: Isomucronulatol 7-O-glucoside in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Isomucronulatol 7-O-glucoside (IMG) in the study of osteoarthritis (OA). The protocols outlined below are based on established in vitro methodologies and are intended to guide researchers in investigating the therapeutic potential of this compound.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. The inflammatory cytokine interleukin-1β (IL-1β) plays a pivotal role in the pathogenesis of OA by stimulating the production of matrix-degrading enzymes and pro-inflammatory mediators in chondrocytes. This compound, a flavonoid compound, has demonstrated potential anti-osteoarthritic effects by mitigating the catabolic and inflammatory responses induced by IL-1β in chondrocytes.[1][2] This document details the experimental applications and protocols for evaluating the efficacy of this compound in an in vitro model of osteoarthritis.

Mechanism of Action

This compound has been shown to suppress the expression of key molecules implicated in the degradation of cartilage and the inflammatory cascade associated with osteoarthritis.[1][2] In an IL-1β-stimulated chondrosarcoma cell model, IMG dose-dependently inhibited the expression of:

  • Matrix Metalloproteinase-13 (MMP-13): A major collagenase responsible for the degradation of type II collagen, the primary structural component of articular cartilage.[1][2]

  • Pro-inflammatory Cytokines (TNF-α, IL-1β): These cytokines amplify the inflammatory response within the joint, contributing to further cartilage destruction.[1][2]

  • Cyclooxygenase-2 (COX-2): An enzyme that mediates the production of prostaglandins, which are key contributors to inflammation and pain in osteoarthritis.[1][2]

  • Collagen Type II Degradation: IMG helps in preserving the integrity of the cartilage matrix by reducing the breakdown of type II collagen.[1][2]

The inhibitory effects of this compound on these OA-related molecules are, at least in part, mediated through the suppression of the NF-κB signaling pathway.[1]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on the mRNA and protein expression of key osteoarthritis-related molecules in IL-1β-stimulated SW1353 human chondrosarcoma cells.

Table 1: Effect of this compound on mRNA Expression of OA-Related Molecules

Treatment GroupMMP13 Expression (relative to control)TNF-α Expression (relative to control)IL-1β Expression (relative to control)COX-2 Expression (relative to control)
ControlBaselineBaselineBaselineBaseline
IL-1β (20 ng/mL)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
IL-1β + IMG (30 µg/mL)Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
IL-1β + IMG (50 µg/mL)Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
IL-1β + IMG (100 µg/mL)Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease

Data is qualitative based on reported dose-dependent suppression.[1][2]

Table 2: Effect of this compound on Protein Expression of OA-Related Molecules

Treatment GroupMMP13 Protein Level (relative to control)Collagen Type II Protein Level (relative to control)TNF-α Protein Level (relative to control)IL-1β Protein Level (relative to control)COX-2 Protein Level (relative to control)
ControlBaselineBaselineBaselineBaselineBaseline
IL-1β (20 ng/mL)Significantly IncreasedSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
IL-1β + IMG (30 µg/mL)Dose-dependent decreaseDose-dependent increaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
IL-1β + IMG (50 µg/mL)Dose-dependent decreaseDose-dependent increaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
IL-1β + IMG (100 µg/mL)Dose-dependent decreaseDose-dependent increaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease

Data is qualitative based on reported dose-dependent effects.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in an in vitro osteoarthritis model.

Protocol 1: Cell Culture and Treatment

  • Cell Line: Human chondrosarcoma cell line SW1353.

  • Culture Medium: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere without CO2.

  • Experimental Procedure:

    • Seed SW1353 cells (1 x 10^6 cells/well) in appropriate culture plates.

    • Allow cells to adhere and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 30, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with human recombinant IL-1β (20 ng/mL) for 24 hours.

    • Harvest the cell lysates and culture supernatants for subsequent analysis.

Protocol 2: RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

  • RNA Isolation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Isolate total RNA using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification:

    • Perform PCR using specific primers for MMP13, TNF-α, IL-1β, COX-2, and a housekeeping gene (e.g., GAPDH).

    • Primer Sequences (Example):

      • MMP13 Forward: 5'-GCTTAGAGGTGACTGGCAAA-3'

      • MMP13 Reverse: 5'-CCTTGGAGTGATCCAGAGGT-3'

      • TNF-α Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

      • TNF-α Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

      • IL-1β Forward: 5'-ATGATGGCTTATTACAGTGGCAA-3'

      • IL-1β Reverse: 5'-GTCGGAGATTCGTAGCTGGA-3'

      • COX-2 Forward: 5'-GAATCATTCACCAGGCAAATTG-3'

      • COX-2 Reverse: 5'-TCTGTACTGCGGGTGGAACA-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

    • PCR Conditions (Example): 94°C for 5 min, followed by 30-35 cycles of 94°C for 30 sec, 55-60°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 10 min.

  • Analysis:

    • Analyze the PCR products by electrophoresis on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide.

    • Quantify the band intensities using densitometry software and normalize to the housekeeping gene.

Protocol 3: Western Blot Analysis

  • Protein Extraction:

    • Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MMP13, Collagen Type II, TNF-α, IL-1β, COX-2, p65, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection:

    • Collect the cell culture supernatants after treatment.

    • Centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human TNF-α and IL-1β.

    • Perform the assay according to the manufacturer's instructions.

    • Briefly, add standards and samples to the antibody-coated microplate and incubate.

    • Wash the wells and add the detection antibody.

    • Wash the wells and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis:

    • Calculate the concentrations of TNF-α and IL-1β in the samples based on the standard curve.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Seed SW1353 Chondrocytes pretreatment Pre-treat with this compound (1 hr) start->pretreatment stimulation Stimulate with IL-1β (24 hr) pretreatment->stimulation harvest Harvest Cell Lysate & Supernatant stimulation->harvest rt_pcr RT-PCR (MMP13, TNF-α, IL-1β, COX-2) harvest->rt_pcr western_blot Western Blot (MMP13, Col II, TNF-α, IL-1β, COX-2, p65) harvest->western_blot elisa ELISA (TNF-α, IL-1β) harvest->elisa

Caption: Experimental workflow for evaluating this compound.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway in Osteoarthritis IL1B IL-1β IKK IKK Activation IL1B->IKK stimulates IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Gene Transcription NFkB->Gene Molecules MMP13, COX-2, TNF-α, IL-1β Gene->Molecules IMG This compound IMG->IKK inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Future Directions

While in vitro studies have provided valuable insights, further research is warranted to fully elucidate the therapeutic potential of this compound for osteoarthritis. Future studies should focus on:

  • In vivo Efficacy: Evaluating the effectiveness of this compound in animal models of osteoarthritis to assess its impact on cartilage degradation, inflammation, and pain.

  • MAPK Signaling Pathway: Investigating the effect of this compound on the mitogen-activated protein kinase (MAPK) signaling pathways (e.g., p38, JNK, ERK), which are also critically involved in the pathogenesis of osteoarthritis.

  • Bioavailability and Pharmacokinetics: Determining the bioavailability and pharmacokinetic profile of this compound to establish optimal dosing and delivery strategies.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with other anti-osteoarthritic agents.

References

Application Notes and Protocols: Isomucronulatol 7-O-glucoside for Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in high-risk cases. The exploration of novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Isomucronulatol 7-O-glucoside, a flavonoid, presents a potential, yet currently unexplored, avenue for neuroblastoma research. While direct studies on this compound in neuroblastoma are not presently available in published literature, research on its aglycone, (R)-Mucronulatol, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These findings provide a strong rationale for investigating this compound as a potential therapeutic agent for neuroblastoma.

These application notes serve as a comprehensive guide for researchers interested in exploring the potential of this compound in neuroblastoma. The protocols and methodologies outlined below are based on established techniques in cancer research and the known mechanisms of the aglycone, (R)-Mucronulatol.

Potential Mechanism of Action

Based on studies of its aglycone, (R)-Mucronulatol, this compound is hypothesized to induce anti-cancer effects in neuroblastoma cells through the disruption of cell cycle progression and the induction of apoptosis.[1][2] The proposed mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21(Cip1) and p27(Kip1).[1] These proteins are critical regulators of the cell cycle, and their increased expression can halt cell cycle progression, preventing cancer cell proliferation.

Concurrently, a downregulation of key cell cycle drivers, including Cyclin D1, Cyclin E, CDK2, and CDK4, is anticipated. This dual action of inhibiting pro-proliferative proteins and upregulating cell cycle inhibitors is expected to lead to cell cycle arrest, primarily at the G1/S phase transition, and subsequently trigger programmed cell death (apoptosis).

G IMG This compound Cell Neuroblastoma Cell IMG->Cell Enters p21_p27 p21(Cip1) / p27(Kip1) (CDK Inhibitors) Cell->p21_p27 Upregulates Cyclins_CDKs Cyclin D1, Cyclin E, CDK2, CDK4 Cell->Cyclins_CDKs Downregulates CellCycleArrest G1/S Phase Cell Cycle Arrest p21_p27->CellCycleArrest Induces Cyclins_CDKs->CellCycleArrest Inhibition Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: Proposed mechanism of this compound in neuroblastoma cells.

Quantitative Data Summary

While no direct quantitative data for this compound in neuroblastoma exists, the cytotoxic activity of its aglycone, (R)-Mucronulatol, has been evaluated in other cancer cell lines. This data provides a preliminary indication of its potential potency.

CompoundCell LineCancer TypeIC50 (µM)
(R)-MucronulatolA549Lung Carcinoma5.8
(R)-MucronulatolHCT116Colon Carcinoma7.2
(R)-MucronulatolPC-3Prostate Carcinoma9.5
(R)-MucronulatolMCF-7Breast Carcinoma12.3

Table 1: Cytotoxic Activity of (R)-Mucronulatol in Various Cancer Cell Lines.[1][2] Data is presented as a reference for the potential activity of the aglycone.

Experimental Protocols

The following protocols provide a framework for the initial investigation of this compound's effects on neuroblastoma cells.

Cell Culture
  • Cell Lines: A panel of human neuroblastoma cell lines should be used, including both MYCN-amplified (e.g., SK-N-BE(2), IMR-32) and non-MYCN-amplified (e.g., SK-N-AS, SH-SY5Y) lines to assess broader applicability.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed neuroblastoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This technique is used to measure the expression levels of key proteins involved in the cell cycle and apoptosis.

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p21, p27, Cyclin D1, CDK4, PARP, and Caspase-3. A loading control like β-actin or GAPDH should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Densitometric analysis of the bands to quantify changes in protein expression relative to the control.

G Start Start: Neuroblastoma Cell Culture MTT Cytotoxicity Assay (MTT) Determine IC50 Start->MTT Flow Cell Cycle Analysis (Flow Cytometry) Assess cell cycle distribution MTT->Flow Use IC50 for treatment WB Western Blot Analysis Measure protein expression MTT->WB Use IC50 for treatment Data Data Analysis and Interpretation Flow->Data WB->Data

Caption: Experimental workflow for investigating this compound in neuroblastoma.

Future Directions

Should initial in vitro studies yield promising results, further investigations could include:

  • In vivo studies: Utilizing neuroblastoma xenograft models in immunocompromised mice to assess the anti-tumor efficacy, safety, and pharmacokinetic profile of this compound.

  • Combination therapies: Exploring the synergistic effects of this compound with standard-of-care chemotherapeutic agents used in neuroblastoma treatment.

  • Mechanism of uptake: Investigating how the glycoside moiety affects cellular uptake and whether it is cleaved to release the active aglycone within the cell.

Conclusion

While direct evidence is currently lacking, the known anti-cancer properties of its aglycone make this compound a compelling candidate for investigation in neuroblastoma research. The application notes and protocols provided herein offer a solid foundation for researchers to begin to explore its therapeutic potential and elucidate its mechanism of action in this challenging pediatric cancer. Rigorous and systematic investigation is required to validate its potential as a novel therapeutic agent for neuroblastoma.

References

Application Notes and Protocols for Isomucronulatol 7-O-glucoside Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomucronulatol 7-O-glucoside and Drug Delivery Challenges

This compound is a flavonoid compound isolated from medicinal plants such as Astragalus membranaceus.[1] Preclinical studies have highlighted its potential as an anti-inflammatory agent, demonstrating inhibitory effects on the production of pro-inflammatory cytokines like IL-12 p40 and reducing the expression of molecules associated with osteoarthritis, including matrix metalloproteinase 13 (MMP13), TNF-α, and COX-2.[1][2][3] The primary mechanism of its anti-inflammatory action appears to be mediated through the inhibition of the NF-κB signaling pathway.[2][4]

Despite its therapeutic potential, the clinical translation of this compound is hampered by challenges common to many flavonoids. These include poor aqueous solubility, low stability, and limited oral bioavailability, which can significantly curtail its efficacy.[5][6] To overcome these limitations, advanced drug delivery systems are being explored to enhance the solubility, stability, and targeted delivery of flavonoids.[5][7] Nanoparticle-based carriers such as liposomes, ethosomes, and polymeric micelles have shown considerable promise in improving the therapeutic index of poorly soluble compounds.[5][8][9] These nanoformulations can protect the encapsulated flavonoid from degradation, improve its pharmacokinetic profile, and facilitate its transport across biological membranes.[5][7]

This document provides detailed application notes and experimental protocols for the development and characterization of three distinct drug delivery systems for this compound: liposomes, ethosomes, and polymeric micelles.

Signaling Pathway: Anti-inflammatory Action of this compound

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways. A significant target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. In inflammatory conditions, signaling molecules like TNF-α and IL-1β activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The active NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and MMPs.[2][4] this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[2][4]

Isomucronulatol_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK->IkBa_NFkB p p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Release Ub_Degradation Ubiquitination & Degradation p_IkBa->Ub_Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->NFkB Inhibits p65 phosphorylation DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, MMPs) DNA->Gene_Expression

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Application Note 1: Liposomal Delivery System for this compound

Objective: To enhance the solubility and bioavailability of this compound for systemic or topical delivery by encapsulation within liposomes. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them versatile drug carriers.[8][10]

Advantages:

  • Biocompatibility and Biodegradability: Composed of natural phospholipids, liposomes are generally well-tolerated.

  • Versatility: Can encapsulate a wide range of drugs.[8]

  • Targeted Delivery: The surface of liposomes can be modified with ligands for targeted delivery to specific tissues.

Experimental Workflow:

Caption: Workflow for the preparation and characterization of this compound loaded liposomes.
Protocol: Preparation of this compound Loaded Liposomes

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Syringe extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Centrifuge

Procedure:

  • Lipid Film Preparation:

    • Dissolve a specific molar ratio of SPC (or EPC) and cholesterol (e.g., 2:1) and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice for 5-10 minutes or in a bath sonicator for 20-30 minutes.

    • Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 passes using a syringe extruder.

  • Purification:

    • Separate the non-encapsulated this compound from the liposomal formulation by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes at 4°C). The liposomes will form a pellet.

    • Resuspend the pellet in fresh PBS. Repeat the washing step twice to ensure complete removal of the free drug.

Characterization Data (Representative for Flavonoid-Loaded Liposomes)
ParameterTypical Value RangeMethodReference
Particle Size (Z-average) 100 - 250 nmDynamic Light Scattering (DLS)[11]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)[11]
Zeta Potential -20 to -40 mVElectrophoretic Light Scattering[8]
Encapsulation Efficiency (%) 35 - 95%UV-Vis Spectroscopy after separation of free drug[11][12]

Application Note 2: Ethosomal Delivery System for Transdermal Application of this compound

Objective: To facilitate the transdermal delivery of this compound for localized anti-inflammatory effects. Ethosomes are soft, malleable vesicles containing a high concentration of ethanol (B145695), which enhances their ability to penetrate the stratum corneum.[12][13][14]

Advantages:

  • Enhanced Skin Permeation: The high ethanol content fluidizes the lipid bilayers of the skin, allowing for deeper penetration of the vesicles.[12][13][14]

  • Delivery of Diverse Molecules: Can encapsulate hydrophilic, lipophilic, and amphiphilic drugs.[12][13][14]

  • Non-invasive Delivery: Provides an alternative to oral or parenteral administration for localized treatment.

Experimental Workflow:

Caption: Workflow for the preparation and characterization of this compound loaded ethosomes.
Protocol: Preparation of this compound Loaded Ethosomes (Cold Method)

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Ethanol (95%)

  • Propylene (B89431) glycol (optional, as a co-enhancer)

  • Purified water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Preparation of Organic Phase:

    • Dissolve SPC in ethanol in a covered vessel with vigorous stirring using a magnetic stirrer.

    • Once the SPC is completely dissolved, add this compound to the ethanolic solution and continue stirring until it is fully dissolved.

  • Preparation of Aqueous Phase:

    • In a separate vessel, prepare the aqueous phase consisting of purified water (and propylene glycol if used).

  • Formation of Ethosomes:

    • Slowly add the aqueous phase to the organic phase in a fine stream with constant stirring at a controlled speed (e.g., 700 rpm) at room temperature.

    • Continue stirring for an additional 30 minutes.

  • Homogenization:

    • To reduce the vesicle size and improve homogeneity, sonicate the ethosomal suspension using a probe sonicator or homogenize it using a high-shear homogenizer.

  • Storage:

    • Store the prepared ethosomal formulation in a well-sealed container at 4°C.

Characterization Data (Representative for Drug-Loaded Ethosomes)
ParameterTypical Value RangeMethodReference
Vesicle Size (Z-average) 150 - 350 nmDynamic Light Scattering (DLS)[9]
Polydispersity Index (PDI) 0.1 - 0.3Dynamic Light Scattering (DLS)[9]
Zeta Potential -30 to -70 mVElectrophoretic Light Scattering[9]
Entrapment Efficiency (%) > 90%Ultracentrifugation followed by UV-Vis Spectroscopy[9]

Application Note 3: Polymeric Micelle System for Improved Solubilization of this compound

Objective: To significantly enhance the aqueous solubility and stability of this compound for parenteral administration. Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, with a hydrophobic core that can encapsulate poorly soluble drugs and a hydrophilic shell that provides stability in aqueous environments.[13][15][16]

Advantages:

  • High Drug Loading Capacity: The hydrophobic core can accommodate a significant amount of lipophilic drugs.[17]

  • Enhanced Stability: Polymeric micelles are generally more stable in biological fluids compared to surfactant micelles.[15][16]

  • Small Size: Typically in the range of 10-100 nm, which allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.[13][18]

Experimental Workflow:

Caption: Workflow for the preparation and characterization of this compound loaded polymeric micelles.
Protocol: Preparation of this compound Loaded Polymeric Micelles (Thin-Film Hydration Method)

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., Pluronic® F127, DSPE-PEG)

  • Organic solvent (e.g., acetone, ethanol, or chloroform)

  • Purified water or PBS (pH 7.4)

  • Rotary evaporator

  • Magnetic stirrer

  • Syringe filter (0.22 µm)

Procedure:

  • Film Formation:

    • Dissolve the amphiphilic block copolymer and this compound in a suitable organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, homogeneous film on the flask wall.

    • Dry the film under vacuum for several hours to remove any residual solvent.

  • Hydration and Micelle Formation:

    • Add a pre-warmed aqueous solution (water or PBS) to the flask.

    • Hydrate the film by stirring with a magnetic stirrer at a controlled temperature (e.g., 60°C) for 1-2 hours. The polymer will self-assemble into micelles, encapsulating the drug in the hydrophobic core.

  • Purification:

    • Cool the micellar solution to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates or large polymer aggregates.

  • Storage:

    • Store the polymeric micelle formulation at 4°C.

Characterization Data (Representative for Poorly Soluble Drug-Loaded Polymeric Micelles)
ParameterTypical Value RangeMethodReference
Micelle Size (Z-average) 20 - 100 nmDynamic Light Scattering (DLS)[13][19]
Polydispersity Index (PDI) < 0.25Dynamic Light Scattering (DLS)[19]
Drug Loading Content (%) 1 - 10%UV-Vis Spectroscopy or HPLC[17]
Encapsulation Efficiency (%) 70 - 95%UV-Vis Spectroscopy or HPLC[17]

Conclusion

The development of advanced drug delivery systems is crucial for harnessing the full therapeutic potential of promising natural compounds like this compound. Liposomes, ethosomes, and polymeric micelles each offer distinct advantages for overcoming the challenges of poor solubility and bioavailability. The selection of an appropriate delivery system will depend on the desired route of administration and therapeutic application. The protocols and characterization data provided herein serve as a comprehensive guide for researchers and drug development professionals to formulate and evaluate novel this compound-based nanomedicines for the treatment of inflammatory disorders.

References

Application Notes and Protocols: Isomucronulatol 7-O-glucoside Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a naturally occurring isoflavonoid (B1168493) glycoside isolated from the roots of Astragalus membranaceus.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects. Research has demonstrated its ability to modulate key signaling pathways implicated in inflammatory diseases such as osteoarthritis.[2][3]

These application notes provide an overview of the synthesis, potential derivatization strategies, and biological activity of this compound. The included protocols are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this and related molecules.

Chemical Synthesis of this compound

The synthesis of isoflavone (B191592) 7-O-glucosides can be approached through two primary methods: chemical synthesis and enzymatic synthesis.

Representative Chemical Synthesis Protocol

This method involves the coupling of the isoflavone aglycone, Isomucronulatol, with a protected glucose donor, followed by deprotection.

Experimental Workflow: Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow Isomucronulatol Isomucronulatol (Aglycone) Coupling Glycosylation Coupling Isomucronulatol->Coupling Protected_Glucose Protected Glucose Donor (e.g., Acetobromo-α-D-glucose) Protected_Glucose->Coupling Protected_Glucoside Protected Isomucronulatol 7-O-glucoside Coupling->Protected_Glucoside Lewis Acid Catalyst (e.g., BF3·OEt2) Deprotection Deprotection Protected_Glucoside->Deprotection Final_Product Isomucronulatol 7-O-glucoside Deprotection->Final_Product Base (e.g., NaOMe in MeOH)

Caption: A generalized workflow for the chemical synthesis of this compound.

Protocol:

  • Protection of Isomucronulatol (if necessary): Depending on the reactivity of other hydroxyl groups on the Isomucronulatol scaffold, selective protection may be required to ensure glycosylation occurs at the 7-OH position. This can be achieved using standard protecting group chemistry.

  • Glycosylation Reaction:

    • Dissolve Isomucronulatol (1 equivalent) and a protected glucose donor, such as acetobromo-α-D-glucose (1.2-1.5 equivalents), in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).

    • Cool the reaction mixture to 0°C under an inert atmosphere (e.g., argon or nitrogen).

    • Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting protected glucoside by column chromatography on silica (B1680970) gel.

  • Deprotection:

    • Dissolve the purified protected this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) and stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter the resin and concentrate the filtrate to yield the crude product.

  • Final Purification:

    • Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain a pure sample.

Representative Enzymatic Synthesis Protocol

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical synthesis. Glycosyltransferases are enzymes that can catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule.

Experimental Workflow: Enzymatic Synthesis

cluster_enzymatic Enzymatic Synthesis Workflow Isomucronulatol Isomucronulatol (Aglycone) Incubation Incubation (Controlled pH and Temperature) Isomucronulatol->Incubation Sugar_Donor Activated Sugar Donor (e.g., UDP-glucose) Sugar_Donor->Incubation Enzyme Glycosyltransferase Enzyme->Incubation Final_Product Isomucronulatol 7-O-glucoside Incubation->Final_Product cluster_derivatization Representative Derivatization Workflow (Acylation) Start_Material Isomucronulatol 7-O-glucoside Reaction Acylation Reaction Start_Material->Reaction Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Base Catalyst (e.g., Pyridine) Derivative Acylated Derivative Purification->Derivative cluster_pathway IL-1β Signaling Pathway in Chondrocytes IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds IKK IKK Complex IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates and leads to degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inflammatory_Mediators Inflammatory Mediators (MMP-13, COX-2, TNF-α, IL-1β) Gene_Expression->Inflammatory_Mediators Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->NFkB Inhibits expression of p65 subunit

References

Troubleshooting & Optimization

Isomucronulatol 7-O-glucoside solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomucronulatol 7-O-glucoside. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.

Troubleshooting Guides

Issue: Precipitate Formation When Preparing Aqueous Solutions

Q1: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer (e.g., PBS), but a precipitate formed immediately. What should I do?

A1: This is a common issue known as "salting out" or precipitation upon solvent exchange. This compound, like many flavonoid glycosides, has limited aqueous solubility. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.

  • Optimize the Organic Co-solvent Percentage: Minimize the volume of the initial organic stock solution. A final concentration of the organic solvent (like DMSO) at or below 0.5% is generally recommended for most cell-based assays to avoid solvent toxicity and improve solubility.

  • Use a Different Co-solvent: While DMSO is common, other solvents like ethanol (B145695) can be tried. You may need to perform a solvent tolerance test for your specific experimental system.

  • Incorporate Solubilizing Agents: For in vivo or other specific applications, consider using solubilizing agents. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution of at least 2.5 mg/mL.[1] Another option is using cyclodextrins, such as 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]

  • Gentle Heating and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can help redissolve small amounts of precipitate.[1] However, be cautious about the thermal stability of the compound.

Issue: Inconsistent Results or Loss of Activity Over Time

Q2: My experimental results with this compound are inconsistent, or the compound seems to lose its activity in my prepared solutions. What could be the cause?

A2: This likely points to stability issues. This compound, as a flavonoid glycoside, can be susceptible to degradation under certain conditions.

  • pH of the Medium: Isoflavone (B191592) glycosides can undergo acid-catalyzed hydrolysis of the glycosidic bond, leading to the formation of the aglycone (Isomucronulatol) and a glucose molecule.[2][3][4] Ensure the pH of your experimental buffer is within a stable range, typically around neutral (pH 7.0-7.4). Extreme acidic or alkaline conditions should be avoided.

  • Light Exposure: Flavonoids can be light-sensitive. Protect your stock solutions and experimental samples from direct light by using amber vials or covering them with aluminum foil.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[5] Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles of stock solutions. If long-term storage of solutions is necessary, store them at -80°C.

  • Oxidation: The phenolic hydroxyl groups in the structure of this compound can be prone to oxidation. While less common for the glycoside form compared to the aglycone, it is still a possibility. Consider degassing your buffers to remove dissolved oxygen for sensitive experiments.

Frequently Asked Questions (FAQs)

Solubility

Q3: What is the best solvent to dissolve this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[6][7] Methanol and ethanol are also viable options.[6] For final experimental concentrations, the stock solution should be diluted in the appropriate aqueous buffer, ensuring the final organic solvent concentration is low enough to not affect the experiment.

Q4: What is the solubility of this compound in common solvents?

SolventSolubilityRemarks
DMSO ≥ 45 mg/mL (96.89 mM)[7]Recommended for stock solutions. Sonication may be needed.[7]
Ethanol SolubleA potential alternative to DMSO for stock solutions.
Methanol SolubleAnother alternative for stock solutions.
Water Low to InsolubleThe aqueous solubility of isoflavone glycosides is generally low.[8]
PBS (pH 7.4) Very low solubilitySimilar to water, solubility is limited.

Stability

Q5: How should I store this compound powder and stock solutions?

A5:

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[7]

  • Stock Solutions: For stock solutions in DMSO, storage at -20°C is suitable for up to one month, while storage at -80°C is recommended for up to one year.[1][7] Always protect solutions from light.[1]

Q6: What are the main degradation pathways for this compound?

A6: The primary degradation pathway for isoflavone glycosides like this compound is the hydrolysis of the 7-O-glycosidic bond. This is often catalyzed by acidic conditions or high temperatures and results in the formation of the corresponding aglycone (Isomucronulatol) and glucose.[2][3][4] Oxidation of the phenolic rings can also occur, though it is generally less of a concern for the glycosylated form compared to the aglycone.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous solvent (e.g., water, PBS) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol) and determine the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Evaluation of Stability in Solution

  • Solution Preparation: Prepare a solution of this compound in the desired buffer or solvent at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; different lighting conditions: protected from light vs. exposed to light).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve a vial from each storage condition.

  • Analysis: Analyze the concentration of this compound remaining in each sample using a validated HPLC method. It is also advisable to monitor for the appearance of degradation products (e.g., the aglycone).

  • Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Signaling Pathway and Experimental Workflow

LPS-Induced IL-12 Production and Inhibition by this compound

This compound has been shown to exhibit weak inhibitory effects on the production of the p40 subunit of IL-12 in lipopolysaccharide (LPS)-stimulated macrophages.[1] The diagram below illustrates the simplified signaling pathway.

LPS_IL12_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates IL12p40_gene IL-12 p40 Gene Transcription IL12p40_protein IL-12 p40 Protein IL12p40_gene->IL12p40_protein translation Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK inhibits?

Figure 1. Simplified signaling pathway of LPS-induced IL-12 p40 production and the potential point of inhibition by this compound.

Experimental Workflow for Investigating the Inhibitory Effect of this compound

experimental_workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treat with This compound (various concentrations) cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for a defined period (e.g., 24h) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa Measure IL-12 p40 (ELISA) supernatant_collection->elisa western_blot Analyze Signaling Proteins (e.g., p-NF-κB) by Western Blot cell_lysis->western_blot end End elisa->end western_blot->end

Figure 2. A typical experimental workflow to assess the inhibitory effect of this compound on LPS-induced inflammation in macrophages.

References

Technical Support Center: Isomucronulatol 7-O-glucoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Isomucronulatol 7-O-glucoside. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this isoflavonoid (B1168493) glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is an isoflavonoid glycoside, a type of flavonoid.[1] It is commonly isolated from the roots of Astragalus membranaceus, a plant used in traditional medicine.[1]

Q2: What are the general steps for purifying this compound?

A typical purification workflow involves:

  • Extraction: The dried and powdered plant material (roots of Astragalus membranaceus) is extracted with a suitable solvent, such as ethanol (B145695) or methanol (B129727).

  • Preliminary Fractionation: The crude extract is often partitioned with solvents of increasing polarity or subjected to column chromatography (e.g., using macroporous resin or polyamide) to enrich the flavonoid glycoside fraction.

  • Chromatographic Purification: The enriched fraction is then subjected to one or more chromatographic techniques for fine purification. High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.

  • Purity Analysis and Characterization: The purity of the isolated this compound is assessed using analytical HPLC, and its structure is confirmed by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the known stability and storage conditions for this compound?

This compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Like many flavonoid glycosides, it may be susceptible to degradation under harsh pH (especially alkaline) and high-temperature conditions.

Q4: What are some common challenges in purifying flavonoid glycosides like this compound?

Common challenges include:

  • Co-eluting impurities: Structurally similar flavonoid glycosides and other phenolic compounds present in the crude extract can be difficult to separate.

  • Low abundance: The concentration of this compound in the plant material may be low, requiring efficient extraction and enrichment steps.

  • Degradation: The compound may degrade if exposed to high temperatures, extreme pH, or light for prolonged periods during the purification process.

  • Poor chromatographic peak shape: Issues like peak tailing or broadening can affect resolution and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent or method.- Use a more polar solvent like 70-80% ethanol or methanol. - Increase the extraction time or temperature (while monitoring for degradation). - Employ ultrasonication or reflux extraction to enhance efficiency.
Poor quality of plant material.- Ensure the Astragalus membranaceus roots are properly dried and stored. - Use a finer powder for increased surface area.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For preliminary fractionation, consider polyamide or macroporous resin columns. - For HSCCC, optimize the two-phase solvent system. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water in various ratios. - For preparative HPLC, screen different C18 columns and optimize the mobile phase (e.g., acetonitrile (B52724)/methanol and water with additives like formic or acetic acid).
Column overloading.- Reduce the amount of sample loaded onto the column.
Peak Tailing in HPLC Secondary interactions between the analyte and the stationary phase.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) group activity. - Use a high-purity, end-capped C18 column.
Column overload.- Reduce the injection volume or sample concentration.
Shifting Retention Times in HPLC Inadequate column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially in gradient elution.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Mobile phase instability.- Prepare fresh mobile phase daily and ensure it is properly degassed.
Degradation of the Target Compound Exposure to high temperatures.- Conduct extraction and solvent evaporation at lower temperatures (e.g., < 50°C) under reduced pressure.
Unfavorable pH conditions.- Avoid strongly acidic or alkaline conditions during extraction and purification.

Experimental Protocols

Extraction and Preliminary Fractionation
  • Extraction:

    • Air-dried and powdered roots of Astragalus membranaceus (1 kg) are extracted with 10 L of 70% ethanol three times (2 hours each) using reflux extraction.

    • The extracts are combined, filtered, and concentrated under reduced pressure at 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which is typically enriched with flavonoid glycosides, is concentrated to dryness.

  • Macroporous Resin Column Chromatography:

    • The n-butanol extract is dissolved in a small amount of methanol and loaded onto a pre-equilibrated macroporous resin (e.g., HPD-100) column.

    • The column is washed with deionized water to remove sugars and other highly polar impurities.

    • The flavonoid glycosides are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Fractions are collected and analyzed by analytical HPLC to identify those containing this compound.

High-Speed Counter-Current Chromatography (HSCCC) Purification
  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. For isoflavonoid glycosides from Astragalus membranaceus, systems like ethyl acetate-ethanol-n-butanol-water (e.g., 30:10:6:50, v/v) or ethyl acetate-ethanol-water (e.g., 5:1:5, v/v) have been used for similar compounds. The optimal system should provide a partition coefficient (K) value for this compound between 0.5 and 2.0.

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm), and the mobile phase (the lower phase) is pumped through the column until hydrodynamic equilibrium is reached.

    • The sample, dissolved in a small volume of the biphasic solvent system, is injected.

    • The effluent is continuously monitored with a UV detector, and fractions are collected.

    • The collected fractions are analyzed by analytical HPLC to identify those containing pure this compound.

Preparative HPLC Purification
  • Column and Mobile Phase: A C18 preparative column is commonly used. The mobile phase typically consists of a gradient of acetonitrile or methanol in water, often with an acidic modifier like 0.1% formic acid to improve peak shape.

  • Purification Protocol:

    • Fractions from HSCCC containing impure this compound are pooled and concentrated.

    • The residue is dissolved in the initial mobile phase composition and filtered.

    • The sample is injected onto the preparative HPLC system.

    • A suitable gradient program is run to separate this compound from remaining impurities.

    • Fractions corresponding to the target peak are collected, combined, and the organic solvent is removed under reduced pressure.

    • The aqueous solution can be lyophilized to obtain the pure compound.

Quantitative Data Summary

The following tables provide examples of typical parameters and results for the purification of flavonoid glycosides from Astragalus membranaceus. Note that these are generalized values and may need to be optimized for this compound specifically.

Table 1: HSCCC Parameters for Isoflavonoid Glycoside Purification

ParameterValue
Solvent System Ethyl acetate-ethanol-water (5:1:5, v/v/v)
Stationary Phase Upper phase
Mobile Phase Lower phase
Flow Rate 2.0 mL/min
Rotational Speed 850 rpm
Detection Wavelength 254 nm

Table 2: Preparative HPLC Parameters for Final Purification

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 min
Flow Rate 10 mL/min
Detection Wavelength 260 nm

Visualizations

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification Fine Purification cluster_analysis Analysis Astragalus_membranaceus Astragalus membranaceus (Powdered Roots) Ethanol_Extraction 70% Ethanol Reflux Extraction Astragalus_membranaceus->Ethanol_Extraction Crude_Extract Crude Extract Ethanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning n_Butanol_Fraction n-Butanol Fraction Solvent_Partitioning->n_Butanol_Fraction Macroporous_Resin Macroporous Resin Chromatography n_Butanol_Fraction->Macroporous_Resin Enriched_Fraction Enriched Flavonoid Glycoside Fraction Macroporous_Resin->Enriched_Fraction HSCCC HSCCC Enriched_Fraction->HSCCC Impure_IMG Impure Isomucronulatol 7-O-glucoside HSCCC->Impure_IMG Prep_HPLC Preparative HPLC Impure_IMG->Prep_HPLC Pure_IMG Pure Isomucronulatol 7-O-glucoside Prep_HPLC->Pure_IMG Purity_Check Purity Analysis (Analytical HPLC) Pure_IMG->Purity_Check Structure_ID Structural Elucidation (MS, NMR) Purity_Check->Structure_ID

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Low Purity in Final Product Check_HPLC Review Analytical HPLC Chromatogram Start->Check_HPLC Broad_Peaks Broad or Tailing Peaks? Check_HPLC->Broad_Peaks Yes Coeluting_Peaks Co-eluting Impurities? Check_HPLC->Coeluting_Peaks No Optimize_HPLC Optimize HPLC Method: - Add acid to mobile phase - Change column - Adjust gradient Broad_Peaks->Optimize_HPLC Yes Optimize_HSCCC Optimize HSCCC: - Screen different solvent systems - Adjust flow rate/speed Coeluting_Peaks->Optimize_HSCCC Yes Add_Step Consider adding an additional purification step (e.g., Sephadex LH-20) Coeluting_Peaks->Add_Step If HSCCC optimization fails End Improved Purity Optimize_HPLC->End Optimize_HSCCC->End Add_Step->End

Caption: Troubleshooting logic for low purity of the final product.

signaling_pathway IMG This compound ITGbeta1 ITGβ1 IMG->ITGbeta1 Activates PI3K PI3K ITGbeta1->PI3K AKT AKT PI3K->AKT Chondrogenesis Chondrogenesis AKT->Chondrogenesis Promotes OA_Progression Osteoarthritis Progression Chondrogenesis->OA_Progression Inhibits

Caption: Putative signaling pathway involving this compound.

References

Technical Support Center: Isomucronulatol 7-O-glucoside Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with Isomucronulatol (B1581719) 7-O-glucoside bioassays.

Frequently Asked Questions (FAQs)

Q1: My Isomucronulatol 7-O-glucoside solution is precipitating. How can I improve its solubility?

A1: this compound, a flavonoid glycoside, can have limited solubility in aqueous solutions. To improve solubility, consider the following:

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[1] Other options include pyridine, methanol, and ethanol.[1]

  • Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your cell culture medium.

  • Sonication and Warming: Gentle warming and sonication can help dissolve the compound.[2] However, avoid excessive heat which could degrade the compound.

  • Formulation: For in vivo or certain in vitro applications, co-solvents like PEG300 and surfactants like Tween-80 can be used to create a stable formulation.[2]

Q2: I am observing high variability between replicate wells in my cell-based assay. What are the common causes?

A2: High variability can stem from several factors throughout the experimental workflow:

  • Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough cell suspension mixing before and during plating.

  • Compound Distribution: Improper mixing of the compound in the media can lead to concentration gradients across the plate. Pipette gently up and down after adding the compound to each well.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media to maintain humidity.

  • Pipetting Technique: Inaccurate or inconsistent pipetting of cells, media, or reagents will introduce errors. Calibrate your pipettes regularly and use proper pipetting techniques.

Q3: My results are not consistent from one experiment to the next. What should I check?

A3: Lack of inter-experimental reproducibility is a common challenge. Key areas to investigate include:

  • Cell Passage Number: Cells can change their characteristics at high passage numbers. Use cells within a consistent and low passage number range for all experiments.

  • Reagent Quality: Ensure all reagents, including cell culture media, serum, and the this compound itself, are from consistent lots and stored correctly.

  • Stimulus Activity: If you are using a pro-inflammatory stimulus like Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS), its activity can vary between batches.[3][4][5] Titer each new batch to ensure consistent stimulation.

  • Incubation Times: Adhere strictly to the same incubation times for cell treatment and subsequent assay steps.

Q4: I am not observing the expected anti-inflammatory effect of this compound. What could be the issue?

A4: Several factors could contribute to a lack of efficacy:

  • Compound Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration range.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can alter their response to stimuli and treatments.

  • Assay Sensitivity: The chosen assay endpoint may not be sensitive enough to detect the compound's effect. Consider using a more sensitive detection method or measuring multiple endpoints (e.g., gene expression and protein secretion).

  • Bioavailability: As a glycoside, this compound's activity may depend on its metabolism to the aglycone form by cellular enzymes. The expression of these enzymes can vary between cell lines.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Signal-to-Noise Ratio High background from media components or autofluorescence.Use phenol (B47542) red-free media and serum with low background fluorescence. Optimize plate reader settings for gain and focal height.
Inconsistent Dose-Response Curve Inaccurate serial dilutions or compound instability.Prepare fresh serial dilutions for each experiment. Ensure complete dissolution of the compound at each dilution step.
Cell Detachment or Toxicity High concentrations of the compound or solvent (e.g., DMSO).Determine the maximum non-toxic concentration of the compound and the solvent through a cell viability assay (e.g., MTT, LDH). Keep the final DMSO concentration below 0.5%.
Unexpected Results with Controls Contamination (e.g., mycoplasma), incorrect stimulus concentration, or degraded reagents.Regularly test cell cultures for mycoplasma. Validate the activity of the stimulus. Use fresh reagents and store them according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound (IMG) in an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells.

Target Molecule Assay Type Concentration of IMG Observed Effect Reference
MMP13RT-PCR, Western Blot, ELISA30, 50, 100 µg/mLDose-dependent reduction in expression and secretion.[3][4][6]
COX-2Western Blot30, 50, 100 µg/mLDose-dependent reduction in expression.[3][4][6]
TNF-αRT-PCR30, 50, 100 µg/mLDose-dependent reduction in mRNA expression.[3][4][6]
IL-1βRT-PCR30, 50, 100 µg/mLDose-dependent reduction in mRNA expression.[3][4][6]
p65 (NF-κB)Western Blot30, 50, 100 µg/mLDose-dependent reduction in expression.[3][4][6]
IL-12 p40Not SpecifiedNot SpecifiedWeak inhibitory effect on LPS-stimulated production.[5]

Detailed Experimental Protocol

Anti-Inflammatory Bioassay: Inhibition of MMP13 Production in IL-1β-Stimulated SW1353 Chondrocytes

This protocol is based on methodologies reported for assessing the anti-inflammatory effects of compounds on osteoarthritis models.[3][4][6]

1. Materials and Reagents:

  • SW1353 human chondrosarcoma cell line

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (IMG)

  • Recombinant human Interleukin-1 beta (IL-1β)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, RT-qPCR, protein lysis, Western blotting, and ELISA

2. Cell Culture:

  • Culture SW1353 cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture cells every 2-3 days and use cells between passages 5 and 15 for experiments.

3. Experimental Procedure:

  • Cell Seeding: Seed SW1353 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mg/mL stock solution of IMG in DMSO.

    • Serially dilute the IMG stock solution in culture medium to achieve final concentrations of 30, 50, and 100 µg/mL. The final DMSO concentration should not exceed 0.5%.

    • Pre-treat the cells with the different concentrations of IMG for 1 hour. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known MMP13 inhibitor).

  • Stimulation: After the 1-hour pre-treatment, add IL-1β to the wells to a final concentration of 10 ng/mL to induce inflammation. Do not add IL-1β to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

4. Endpoint Analysis:

  • ELISA for MMP13 Secretion:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the concentration of MMP13 in the supernatants using a commercially available human MMP13 ELISA kit, following the manufacturer's instructions.

  • RT-qPCR for Gene Expression:

    • Wash the cells with PBS and lyse them to extract total RNA using a suitable kit.

    • Synthesize cDNA and perform qPCR using primers specific for MMP13, COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Western Blot for Protein Expression:

    • Lyse the cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MMP13, COX-2, p65, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Visualizations

NF-kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., IL-1β, TNF-α) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p65/p50) NFkB->IkB_NFkB IkB_NFkB->NFkB Releases IMG Isomucronulatol 7-O-glucoside NFkB_active NF-κB (Active) IMG->NFkB_active Inhibits DNA DNA NFkB_active->DNA Binds Gene_Expression Inflammatory Gene Expression (MMP13, COX-2, TNF-α, IL-1β) DNA->Gene_Expression Induces

Caption: NF-κB Signaling Pathway in Inflammation.

Experimental_Workflow Cell_Culture 1. Cell Culture (SW1353 Chondrocytes) Cell_Seeding 2. Cell Seeding (24-well plate) Cell_Culture->Cell_Seeding Pre-treatment 3. Pre-treatment (this compound) Cell_Seeding->Pre-treatment Stimulation 4. Stimulation (IL-1β) Pre-treatment->Stimulation Incubation 5. Incubation (24 hours) Stimulation->Incubation Endpoint_Analysis 6. Endpoint Analysis Incubation->Endpoint_Analysis ELISA ELISA (MMP13 Secretion) Endpoint_Analysis->ELISA Supernatant RT-qPCR RT-qPCR (Gene Expression) Endpoint_Analysis->RT-qPCR Cell Lysate Western_Blot Western Blot (Protein Expression) Endpoint_Analysis->Western_Blot Cell Lysate End End ELISA->End RT-qPCR->End Western_Blot->End

Caption: Experimental Workflow for Bioassay.

References

Technical Support Center: Isomucronulatol 7-O-glucoside Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Isomucronulatol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected initial step in the degradation of this compound?

The primary and most anticipated initial step in the degradation of this compound is the enzymatic hydrolysis of the 7-O-glycosidic bond. This reaction would release the aglycone, Isomucronulatol, and a glucose molecule. This is a common metabolic pathway for flavonoid glycosides.

Q2: Which enzymes are likely responsible for the degradation of this compound?

While specific enzymes for this compound have not been identified, the degradation is most likely catalyzed by β-glucosidases. These enzymes are widespread in microorganisms, plants, and animals (including human intestinal microflora). β-glucuronidases could also play a role if the glucoside is first converted to a glucuronide in vivo.[1]

Q3: What are the potential subsequent steps after the initial hydrolysis?

Following the removal of the glucose moiety, the resulting aglycone, Isomucronulatol, may undergo further biotransformation. These reactions can include oxidation, reduction, hydroxylation, or cleavage of the isoflavonoid (B1168493) core structure, depending on the biological system being studied.

Q4: Are there any known inhibitors for the enzymes that might degrade Isomucronulat_ol 7-O-glucoside?

Specific inhibitors for the degradation of this compound are not documented. However, general inhibitors of β-glucosidases, such as D-glucono-δ-lactone and conduritol B epoxide, could be used in experimental settings to confirm the involvement of this enzyme class.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my in vitro experiment.
Potential Cause Troubleshooting Step
Inappropriate Enzyme Source The selected enzyme source (e.g., purified enzyme, cell lysate, microbial culture) may lack the specific β-glucosidase activity required. Try screening a variety of enzyme sources, including commercially available β-glucosidases from different organisms (e.g., almonds, Aspergillus niger).
Suboptimal Reaction Conditions Enzyme activity is highly dependent on pH, temperature, and buffer composition. Perform a matrix of experiments to determine the optimal conditions for your system. Start with a pH range of 4.0-7.0 and a temperature range of 25-50°C.
Enzyme Inhibition Components in your reaction mixture, such as solvents (e.g., high concentrations of DMSO) or contaminants, may be inhibiting the enzyme. Run appropriate controls, including a positive control with a known β-glucosidase substrate (e.g., p-nitrophenyl-β-D-glucopyranoside).
Incorrect Cofactor Presence While most β-glucosidases do not require cofactors, some may have specific ionic requirements. Consult the literature for the specific enzyme you are using to ensure the correct cofactors are present in your buffer.
Issue 2: The degradation of this compound is very slow.
Potential Cause Troubleshooting Step
Low Enzyme Concentration The concentration of the enzyme may be the rate-limiting factor. Increase the concentration of the enzyme in the reaction mixture.
Substrate Concentration The concentration of this compound may be too high, leading to substrate inhibition, or too low for efficient enzyme activity. Perform a substrate kinetics study to determine the optimal substrate concentration.
Feedback Inhibition The accumulation of reaction products (Isomucronulatol and glucose) may be inhibiting the enzyme. Consider using a system to remove the products as they are formed, such as dialysis or tangential flow filtration.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Degradation of this compound

Objective: To determine if a given enzyme preparation can degrade this compound and to identify the resulting aglycone.

Materials:

Procedure:

  • Prepare a stock solution of this compound in methanol (1 mg/mL).

  • Prepare a reaction mixture containing:

    • 50 µL of this compound stock solution

    • 850 µL of sodium acetate buffer

    • 100 µL of β-glucosidase solution (1 U/mL in buffer)

  • Prepare a negative control with 100 µL of buffer instead of the enzyme solution.

  • Incubate the reaction and control mixtures at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 100 µL aliquots and stop the reaction by adding 100 µL of methanol.

  • Centrifuge the samples to pellet the enzyme.

  • Analyze the supernatant by HPLC to monitor the disappearance of the this compound peak and the appearance of a new peak corresponding to the aglycone, Isomucronulatol.

  • (Optional) Confirm the identity of the aglycone peak by mass spectrometry.

Quantitative Data Summary

As there is no specific quantitative data available for this compound degradation, the following table provides typical ranges for related flavonoid glycosides to serve as a starting point for experimental design.

Parameter Typical Value Range for Flavonoid β-glucosidases Notes
Optimal pH 4.0 - 6.5Highly dependent on the enzyme source.
Optimal Temperature 30 - 60 °CThermostability can vary significantly.
Michaelis Constant (Km) 0.1 - 5 mMIndicates the substrate concentration at which the reaction rate is half of Vmax.
Catalytic Rate (kcat) 1 - 100 s-1Represents the turnover number of the enzyme.

Visualizations

Isomucronulatol_Degradation_Pathway cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Further Biotransformation Isomucronulatol_7_O_glucoside This compound Isomucronulatol Isomucronulatol (Aglycone) Isomucronulatol_7_O_glucoside->Isomucronulatol β-glucosidase Glucose Glucose Further_Metabolites Further Metabolites (e.g., oxidized, reduced products) Isomucronulatol->Further_Metabolites Various Enzymes

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow Start Start: In Vitro Degradation Assay Incubation Incubate this compound with Enzyme Source Start->Incubation Time_Sampling Collect Samples at Different Time Points Incubation->Time_Sampling Analysis Analyze by HPLC / LC-MS Time_Sampling->Analysis Decision Degradation Observed? Analysis->Decision Optimize Optimize Reaction Conditions (pH, Temp, Enzyme Conc.) Decision->Optimize No Characterize Characterize Products (MS, NMR) Decision->Characterize Yes Optimize->Incubation End End: Pathway Elucidated Characterize->End

References

Isomucronulatol 7-O-glucoside dosage and administration optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomucronulatol 7-O-glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving properly. What should I do?

A1: Solubility issues are a common challenge. Here are several steps you can take to improve dissolution:

  • Solvent Choice: this compound is soluble in DMSO, pyridine, methanol, and ethanol. For in vitro assays, DMSO is commonly used to prepare a stock solution. For in vivo studies, co-solvent formulations are necessary.

  • Sonication: Use of an ultrasonic bath is recommended to aid dissolution, particularly for preparing concentrated stock solutions in DMSO.

  • Heating: Gentle heating can also help dissolve the compound. However, be cautious about the stability of the compound at elevated temperatures.

  • Fresh Solvents: Ensure you are using newly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.

  • Precipitation in Media: When diluting a DMSO stock solution into aqueous media for cell-based assays, precipitation can occur. To mitigate this, ensure rapid mixing and avoid using a final DMSO concentration that is too high (typically <0.5%).

Q2: I am not observing the expected anti-inflammatory effect in my in vitro experiment. What are some possible reasons?

A2: If you are not seeing the desired biological activity, consider the following factors:

  • Dosage: Ensure you are using an appropriate concentration range. In a study on IL-1β-stimulated SW1353 chondrosarcoma cells, this compound showed a dose-dependent inhibition of osteoarthritis-related molecules at concentrations of 30, 50, and 100 µg/mL.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Model: The choice of cell line and stimulus is critical. The anti-osteoarthritic effects were observed in an IL-1β-stimulated chondrosarcoma cell model.[1] The compound's effect may vary in different cell types or with different inflammatory stimuli.

  • Compound Stability: Ensure the proper storage of your stock solutions. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Experimental Controls: Verify that your positive and negative controls are behaving as expected. This will help confirm that the experimental setup is functioning correctly.

Q3: I am planning an in vivo study. What is a recommended starting dosage and formulation?

A3: While there is limited published data on effective in vivo dosages for anti-inflammatory or anti-osteoarthritic effects, here are some formulation guidelines and important considerations:

  • Formulation: For animal experiments, a stock solution in DMSO is typically diluted with other vehicles. Common formulations include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)

    • 10% DMSO, 90% Corn Oil

  • Dosage Consideration: A study investigating the anti-hyperglycemic effects of this compound found no significant glucose-lowering effect in mice at oral doses of 10, 50, or 250 mg/kg.[2] This suggests that for other biological activities, the required dosage may need to be determined empirically through dose-response studies in your specific animal model. It is advisable to start with a literature review for similar isoflavone (B191592) glucosides to inform your dose selection.

  • Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

Data Presentation: Dosage and Administration Summary

The following table summarizes the available quantitative data on the dosage and administration of this compound.

Application Model Dosage/Concentration Vehicle/Solvent Observed Effect Reference
Anti-Osteoarthritis In vitro (IL-1β-stimulated SW1353 cells)30, 50, 100 µg/mLDMSO (stock), diluted in cell culture mediaDose-dependent suppression of MMP13, Collagen type II, TNF-α, IL-1β, and COX-2[1]
Anti-Hyperglycemia In vivo (Postprandial hyperglycemic mouse model)10, 50, 250 mg/kg (oral)Not specifiedNo significant glucose-lowering effect[2]
General In Vivo Formulation Animal modelsVehicle-dependent10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSolubility of ≥ 2.5 mg/mLNot applicable
General In Vivo Formulation Animal modelsVehicle-dependent10% DMSO, 90% (20% SBE-β-CD in Saline)Solubility of ≥ 2.5 mg/mLNot applicable
Stock Solution Preparation In vitroUp to 100 mg/mLDMSO (with sonication)Clear solutionNot applicable

Experimental Protocols

Protocol: In Vitro Anti-Osteoarthritis Assay in SW1353 Cells

This protocol is based on the methodology described in the study by Hong et al., 2018.[1]

  • Cell Culture:

    • Culture human chondrosarcoma SW1353 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in the cell culture medium to final concentrations of 30, 50, and 100 µg/mL. Ensure the final DMSO concentration is below a cytotoxic level (e.g., <0.5%).

  • Experimental Procedure:

    • Seed SW1353 cells in culture plates at a suitable density.

    • Once the cells are attached and have reached the desired confluency, pretreat the cells with the different concentrations of this compound for 1 hour.

    • After pretreatment, stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), at an appropriate concentration (e.g., 10 ng/mL) for 24 hours to induce an osteoarthritic-like state. Include a vehicle control group (treated with DMSO) and a positive control group (treated with IL-1β alone).

  • Analysis of Inflammatory Markers:

    • Following incubation, collect the cell lysates and culture supernatants.

    • Analyze the expression of key osteoarthritis-related molecules. This can be done through various techniques:

      • RT-PCR or qPCR: To measure the mRNA levels of MMP13, COL2A1 (Collagen type II), TNF, IL1B, and PTGS2 (COX-2).

      • Western Blot: To measure the protein levels of MMP13, COX-2, and phosphorylated NF-κB p65.

      • ELISA: To quantify the secretion of TNF-α and IL-1β into the culture supernatant.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_analysis Analysis start Start culture Culture SW1353 Chondrosarcoma Cells start->culture prepare Prepare Isomucronulatol 7-O-glucoside dilutions (30, 50, 100 µg/mL) culture->prepare pretreat Pre-treat cells with This compound (1 hour) prepare->pretreat stimulate Stimulate cells with IL-1β (24 hours) pretreat->stimulate collect Collect Cell Lysates and Supernatants stimulate->collect qpcr qPCR (mRNA expression) collect->qpcr mRNA western Western Blot (Protein expression) collect->western Protein elisa ELISA (Cytokine secretion) collect->elisa Supernatant end End qpcr->end western->end elisa->end

Caption: Workflow for in vitro testing of this compound.

References

Technical Support Center: Enhancing Isomucronulatol 7-O-glucoside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isomucronulatol 7-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low oral bioavailability of this promising flavonoid glycoside. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound, like many flavonoid glycosides, is primarily limited by three factors:

  • Poor Aqueous Solubility: this compound has low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability: The bulky glucose moiety can hinder its passive diffusion across the intestinal epithelium. Generally, the aglycone form of a flavonoid is more readily absorbed.[3][4]

  • Gastrointestinal and Hepatic Metabolism: this compound can be metabolized by intestinal enzymes and the gut microbiome, as well as undergo first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.

Q2: Can glycosylation at the 7-O-position negatively impact bioavailability?

A2: While glycosylation can increase the water solubility and stability of a flavonoid, it does not always translate to improved bioavailability.[3][5] The absorption of many flavonoid glycosides depends on the hydrolysis of the sugar moiety by intestinal enzymes, such as β-glucosidases, to release the more permeable aglycone (Isomucronulatol).[4] The efficiency of this enzymatic cleavage in the gut can be a rate-limiting step for absorption.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies have proven effective for poorly soluble flavonoids and can be applied to this compound:

  • Nanotechnology-based systems: Techniques like nanosuspensions, nanoemulsions, and nanoencapsulation increase the surface area for dissolution and can improve absorption.[6]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its solubility and dissolution rate.[2][7]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the flavonoid within cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[2]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Problem: You are observing very low concentrations of this compound in solution during in vitro dissolution studies, which is likely to predict poor in vivo absorption.

Possible Causes & Solutions:

CauseRecommended Troubleshooting Step
Intrinsic Low Aqueous Solubility 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area-to-volume ratio. 2. Formulation with Solubilizing Excipients: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or create inclusion complexes with cyclodextrins (e.g., β-cyclodextrin).[2] 3. Utilize Co-solvents: For in vitro experiments, consider using a co-solvent system (e.g., DMSO, ethanol), but be mindful of its potential effects on cell-based assays.[8]
Compound Aggregation 1. Incorporate Surfactants: Add pharmaceutically acceptable surfactants (e.g., Tween 80, Poloxamer 188) to your formulation to wet the particles and prevent aggregation. 2. Sonication: During sample preparation for in vitro tests, use sonication to break up aggregates.[9]
Issue 2: Low Permeability Across Caco-2 Cell Monolayers

Problem: Your in vitro Caco-2 cell permeability assay shows low apparent permeability (Papp) values for this compound, suggesting poor intestinal absorption.

Possible Causes & Solutions:

CauseRecommended Troubleshooting Step
Hydrophilic Glycoside Moiety 1. Co-administration with a β-glucosidase inhibitor: To confirm that the glycoside form has low permeability, treat Caco-2 cells with an inhibitor to prevent hydrolysis and measure Papp. 2. Test the Aglycone: If available, test the permeability of the aglycone (Isomucronulatol) to determine if the glucose moiety is the primary barrier.
Efflux Transporter Activity 1. Use of Efflux Pump Inhibitors: Co-incubate with inhibitors of P-glycoprotein (e.g., Verapamil) or other relevant ABC transporters to see if the permeability of this compound increases.
Poor Compound Solubilization in Assay Buffer 1. Formulation Approaches: Test the permeability of different formulations (e.g., SEDDS, cyclodextrin complexes) to see if improved solubilization in the apical chamber enhances transport.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

Objective: To increase the dissolution velocity and saturation solubility of this compound through particle size reduction.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Purified water

  • High-pressure homogenizer or wet milling equipment

Methodology:

  • Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v) in purified water.

  • Stir the mixture with a magnetic stirrer for 30 minutes to ensure adequate wetting.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). Alternatively, use a wet milling apparatus with milling media.

  • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.

  • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Perform in vitro dissolution studies comparing the nanosuspension to the unprocessed compound.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound formulations.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation and control

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS. Also, take a sample from the AP side at the beginning and end of the experiment.

  • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Quantitative Data Summary

The following table presents hypothetical data based on typical improvements observed for other flavonoids when different formulation strategies are applied. This is for illustrative purposes to guide experimental expectations.

FormulationParticle SizeSolubility (µg/mL)Papp (x 10⁻⁶ cm/s)Relative Bioavailability (%)
Unprocessed Compound > 10 µm50.5100 (Baseline)
Micronized 2-5 µm150.8150
Nanosuspension 150 nm502.5400
Solid Dispersion (1:5 drug:polymer) N/A803.0550
Cyclodextrin Complex (1:1 Molar) N/A1203.2600

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation unprocessed Unprocessed IMG nano Nanosuspension unprocessed->nano Formulation Strategy sd Solid Dispersion unprocessed->sd Formulation Strategy cd Cyclodextrin Complex unprocessed->cd Formulation Strategy dissolution Dissolution Testing nano->dissolution sd->dissolution cd->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study (Rodent) permeability->pk_study bioavailability Determine Bioavailability (AUC) pk_study->bioavailability

Caption: Experimental workflow for enhancing this compound (IMG) bioavailability.

signaling_pathway cluster_Enterocyte Enterocyte IMG_G Isomucronulatol 7-O-glucoside (IMG-G) (in gut lumen) Hydrolysis Hydrolysis by β-glucosidases IMG_G->Hydrolysis IMG_A Isomucronulatol (Aglycone) Hydrolysis->IMG_A Absorption Passive Diffusion & Transporter Uptake IMG_A->Absorption Enterocyte Intestinal Enterocyte Metabolism Phase II Metabolism (Glucuronidation/ Sulfation) Absorption->Metabolism PortalVein Portal Vein to Liver Metabolism->PortalVein

Caption: Putative absorption pathway of this compound in the intestine.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomucronulatol 7-O-glucoside, a flavonoid glycoside, has garnered attention for its potential therapeutic applications. This guide provides a comparative analysis of its biological activities, supported by available experimental data, to aid in research and development efforts. We will explore its anti-inflammatory, anti-osteoarthritic, anticancer, and antioxidant properties in comparison with other relevant compounds.

Anti-inflammatory and Anti-Osteoarthritic Activity

This compound (IMG) has demonstrated notable anti-inflammatory effects, particularly in the context of osteoarthritis (OA). Its activity has been compared with Ecliptasaponin A (ES), another natural compound isolated from the traditional Korean medicinal formula, Ryupunghwan (RPH).

Comparative Efficacy in an In Vitro Osteoarthritis Model

In a study utilizing IL-1β-stimulated SW1353 human chondrosarcoma cells, a well-established in vitro model for OA, both IMG and ES were shown to inhibit the expression of key molecules involved in inflammation and cartilage degradation.

CompoundTarget MoleculeEffectPotency Comparison
This compound (IMG) MMP13, COX-2, TNF-α, IL-1β, p65Reduced mRNA and protein expression-
Ecliptasaponin A (ES) MMP13, COX-2, TNF-α, IL-1β, p65Reduced mRNA and protein expressionApproximately 100-fold more potent than IMG

Experimental Protocol: Inhibition of OA-Related Molecules in SW1353 Cells

  • Cell Line: Human chondrosarcoma cell line SW1353.

  • Stimulus: Interleukin-1β (IL-1β) to mimic the inflammatory conditions of osteoarthritis.

  • Treatment: Cells were pre-treated with varying concentrations of this compound or Ecliptasaponin A for 1 hour before stimulation with IL-1β.

  • Analysis: The expression of target genes and proteins (MMP13, COX-2, TNF-α, IL-1β, and p65) was quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Western Blotting.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of this compound in the context of osteoarthritis are linked to the inhibition of the NF-κB signaling pathway. IL-1β stimulation typically leads to the activation of the NF-κB transcription factor, p65, which then translocates to the nucleus and promotes the expression of pro-inflammatory genes. IMG, along with ES, has been shown to suppress the activation of p65, thereby downregulating the inflammatory cascade.

G IL1B IL-1β IKK IKK Complex IL1B->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (MMP13, COX-2, TNF-α) Nucleus->Inflammation promotes IMG Isomucronulatol 7-O-glucoside IMG->IKK G cluster_membrane Cell Membrane SystemXc System xc- Cysteine Cysteine SystemXc->Cysteine Cystine Cystine Cystine->SystemXc GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA PUFA-PLs PUFA_rad PUFA-PL• PUFA->PUFA_rad oxidation PUFA_rad->Lipid_ROS leads to Iron Fe2+ Iron->PUFA_rad catalyzes IMG_CEP This compound + CEP-9722 IMG_CEP->SystemXc IMG_CEP->GPX4

A Comparative Analysis of Isomucronulatol 7-O-glucoside and Other Prominent Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Isomucronulatol 7-O-glucoside against other well-researched isoflavonoids, namely genistein (B1671435) and daidzein (B1669772). The information is supported by available experimental data to aid in research and development decisions.

Introduction to Isoflavonoids

Isoflavonoids are a class of polyphenolic compounds primarily produced by plants of the legume family. They are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and phytoestrogenic effects. This guide focuses on this compound, a flavonoid isolated from the roots of Astragalus membranaceus, and compares its known bioactivities with those of the extensively studied isoflavones, genistein and daidzein.

Comparative Analysis of Bioactivities

While research on this compound is emerging, genistein and daidzein have been the subject of numerous studies, providing a more extensive dataset for comparison.

Anti-inflammatory Activity

Genistein and daidzein are well-documented for their potent anti-inflammatory effects, often mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Table 1: Comparison of Anti-inflammatory Activity

IsoflavonoidTarget/AssayIC50 / EffectReference
This compound IL-12 p40 production (LPS-stimulated)Weak inhibition (quantitative data not available)[1][2]
MMP-13, COX-1/2, TNF-α, IL-1β expression (IL-1β-stimulated chondrosarcoma cells)Reduction in expression (quantitative data not available)[3][4][5]
Genistein TNF-α productionPotent inhibition (specific IC50 varies by study)
NF-κB activationInhibition
Daidzein Nitric Oxide (NO) Scavenging35.68 µg/mL
TNF-α productionInhibition

Note: The lack of specific IC50 values for this compound makes a direct quantitative comparison challenging.

Antioxidant Activity

Currently, there is no available experimental data on the antioxidant activity of this compound in the reviewed scientific literature.

In contrast, genistein and daidzein have been extensively studied for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Table 2: Comparison of Antioxidant Activity

IsoflavonoidAssayIC50Reference
This compound Data not availableData not available
Genistein ABTS radical scavenging43.17 µg/mL[6]
Daidzein DPPH radical scavenging110.25 µg/mL[7]

Experimental Protocols

Anti-inflammatory Activity of this compound in Chondrosarcoma Cells

The following protocol is based on the methodology described by Hong et al. (2018) for assessing the anti-inflammatory effects of this compound on IL-1β-stimulated SW1353 human chondrosarcoma cells.[3][4][5]

1. Cell Culture and Treatment:

  • SW1353 human chondrosarcoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in culture plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Following pre-treatment, cells are stimulated with 10 ng/mL of recombinant human IL-1β for 24 hours to induce an inflammatory response.

2. Gene Expression Analysis (RT-qPCR):

  • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (MMP13, COX-2, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

3. Protein Expression Analysis (Western Blot):

  • Total protein is extracted from the treated cells using a lysis buffer.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for MMP13, COX-2, TNF-α, IL-1β, and p65 (a subunit of NF-κB), as well as a loading control (e.g., β-actin).

  • The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Cytokine Quantification (ELISA):

  • The concentration of secreted inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways

The anti-inflammatory effects of many isoflavonoids, including genistein and daidzein, are known to be mediated through the modulation of key inflammatory signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of these compounds. While the specific effects of this compound on this pathway have not yet been elucidated, the following diagram illustrates the general NF-κB signaling cascade that is a target for isoflavonoids.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα-P IκBα-P IκBα->IκBα-P NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Proteasome Proteasome IκBα-P->Proteasome Degradation DNA DNA NF-κB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

NF-κB Signaling Pathway

Conclusion

This compound demonstrates potential as an anti-inflammatory agent, as evidenced by its ability to modulate the expression of key inflammatory mediators in an in vitro model of osteoarthritis. However, a significant gap in the current understanding of this compound is the lack of quantitative data on its bioactivities, particularly its antioxidant capacity and specific IC50 values for its anti-inflammatory effects. In contrast, genistein and daidzein are well-characterized isoflavonoids with established anti-inflammatory and antioxidant properties, supported by a wealth of quantitative data and mechanistic studies.

Further research is warranted to quantify the bioactivities of this compound and to elucidate its mechanisms of action, including its effects on critical signaling pathways like NF-κB and MAPK. Such studies will be crucial for a more comprehensive comparison with other isoflavonoids and for determining its potential as a therapeutic agent.

References

Isomucronulatol 7-O-glucoside: A Comparative Analysis with Known Inhibitors in Inflammation and Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomucronulatol 7-O-glucoside, a flavonoid isolated from the roots of Astragalus membranaceus, has garnered scientific interest for its potential therapeutic properties, particularly in the realms of inflammation and osteoarthritis.[1] This guide provides a comparative analysis of this compound against established inhibitors, offering a valuable resource for researchers and drug development professionals. The comparison is based on available experimental data, highlighting the compound's mechanisms of action and its relative potency.

Anti-Inflammatory and Anti-Osteoarthritic Properties

This compound has demonstrated inhibitory effects on key molecules implicated in inflammatory and osteoarthritic processes. Studies have shown that it can weakly inhibit the production of interleukin-12 (B1171171) (IL-12) p40, a subunit of the pro-inflammatory cytokines IL-12 and IL-23, in lipopolysaccharide (LPS)-stimulated dendritic cells.[1] Furthermore, in an in vitro model of osteoarthritis using IL-1β-stimulated chondrosarcoma cells, this compound was found to reduce the expression of several critical mediators of cartilage degradation and inflammation, including matrix metalloproteinase-13 (MMP-13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-1β.[2][3][4][5] The compound also appears to modulate the NF-κB signaling pathway, a central regulator of inflammation, by affecting the p65 subunit.[2][3][4][5]

Comparative Efficacy

To provide a comprehensive perspective, the following tables summarize the inhibitory activities of well-characterized inhibitors targeting pathways and molecules also modulated by this compound.

Table 1: Comparison with Known Anti-Inflammatory Inhibitors
InhibitorTarget(s)IC50Cell Type/Assay Condition
Dexamethasone Glucocorticoid Receptor38 nM (GR binding)Glucocorticoid receptor binding assay
IL-6 production0.5 x 10⁻⁸ MLPS-induced in human cells
IMD-0354 IKKβ (NF-κB pathway)292 nMNF-κB reporter assay in HEK-293 cells
TPCA-1 IKKβ (NF-κB pathway)<1 nMNF-κB reporter assay in HEK-293 cells
JSH-23 NF-κB transcriptional activity7.1 µMLPS-stimulated RAW 264.7 cells
Table 2: Comparison with Known Inhibitors in Osteoarthritis
InhibitorTarget(s)IC50Cell Type/Assay Condition
Celecoxib COX-2Varies by assayWhole blood assays
MMP-2 and MMP-9 expression- (down-regulation)Human osteosarcoma MG-63 cells
Compound 24f (MMP-13 inhibitor) MMP-130.5 nMRecombinant human MMP-13
Triazolone inhibitor 35 MMP-130.071 nMRecombinant human MMP-13
Compound 5 (N-O-Isopropyl sulfonamido-based hydroxamate) MMP-133.0 ± 0.2 nMRecombinant human MMP-13

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design related to the study of this compound, the following diagrams are provided.

G cluster_0 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R binds IKK IKK Complex TLR4->IKK activates IL-1R->IKK activates NF_kB NF-κB (p65/p50) IKK->NF_kB phosphorylates IκBα, releasing NF-κB Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-12, COX-2, MMP-13) Nucleus->Pro_inflammatory_Genes activates transcription of Isomucronulatol_7_O_glucoside Isomucronulatol 7-O-glucoside Isomucronulatol_7_O_glucoside->NF_kB inhibits p65 Isomucronulatol_7_O_glucoside->Pro_inflammatory_Genes inhibits expression of

Caption: Simplified signaling pathway of inflammation and osteoarthritis showing the inhibitory action of this compound.

G cluster_1 Experimental Workflow for In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., Chondrosarcoma SW1353 cells) Stimulation 2. Stimulation (e.g., IL-1β) Cell_Culture->Stimulation Treatment 3. Treatment (this compound or Known Inhibitor) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Analysis of Inflammatory Mediators Incubation->Analysis RT_PCR RT-PCR (mRNA expression of MMP-13, COX-2, TNF-α, IL-1β) Analysis->RT_PCR Western_Blot Western Blot (Protein expression of p65) Analysis->Western_Blot ELISA ELISA (Cytokine secretion) Analysis->ELISA

References

Unveiling the Anti-Inflammatory Potential of Isomucronulatol 7-O-glucoside and Its Congeners from Astragalus membranaceus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is a critical step in the journey toward novel therapeutics. This guide provides a comparative analysis of Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) glycoside from the medicinal plant Astragalus membranaceus, and its naturally occurring structural analogs. The focus is on their anti-inflammatory activity, with supporting experimental data to illuminate the chemical features that govern their biological effects.

This compound, also known as astraisoflavan-7-O-β-D-glucoside, has been identified as a constituent of Astragalus membranaceus, a plant with a long history of use in traditional medicine for its immune-modulating and anti-inflammatory properties. Recent studies have begun to dissect the pharmacological activities of its isolated components, offering insights into their therapeutic potential.

Comparative Anti-Inflammatory Activity

A key study investigating the anti-inflammatory effects of isoflavonoids from Astragalus membranaceus provides valuable data for a structure-activity relationship analysis. The inhibitory activity of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells was evaluated. Nitric oxide is a key mediator in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory potential.

The table below summarizes the 50% inhibitory concentrations (IC50) for this compound and other related isoflavonoids isolated from the same plant source. A lower IC50 value indicates greater potency.

CompoundStructureIC50 (µM) for NO Inhibition
This compound this compound> 100
Calycosin-7-O-β-D-glucosideCalycosin-7-O-β-D-glucoside45.3
Formononetin-7-O-β-D-glucoside (Ononin)Formononetin-7-O-β-D-glucoside> 100
(-)-Methylinissolin 3-O-β-D-glucosideStructure not readily available in public databases38.2
(-)-Methylinissolin 3-O-β-D-(6'-acetyl)-glucosideStructure not readily available in public databases25.4
CalycosinCalycosin30.1
FormononetinFormononetin42.5

Data sourced from Kim, et al. J. Agric. Food Chem. 2011, 59, 5, 1857–1864.

From this data, several key SAR observations can be made:

  • Glycosylation at the 7-position: this compound and Formononetin-7-O-β-D-glucoside (Ononin) both exhibit weak activity (IC50 > 100 µM). This suggests that the presence of a glucose moiety at the 7-position of the isoflavan (B600510) scaffold may diminish anti-inflammatory activity in this assay.

  • Aglycone Activity: The aglycones, Calycosin and Formononetin, show moderate activity with IC50 values of 30.1 µM and 42.5 µM, respectively. This indicates that the core isoflavonoid structure is important for the observed anti-inflammatory effect.

  • Substitution on the B-ring: The difference in activity between Calycosin (with hydroxyl and methoxy (B1213986) groups on the B-ring) and Formononetin (with only a methoxy group on the B-ring) suggests that the hydroxylation pattern on the B-ring influences potency.

  • Glycosylation at the 3-position and Acetylation: Interestingly, (-)-Methylinissolin 3-O-β-D-glucoside and its acetylated derivative show the most potent activity. This highlights that the position of glycosylation is crucial. Furthermore, the addition of an acetyl group to the glucose moiety in (-)-Methylinissolin 3-O-β-D-(6'-acetyl)-glucoside enhances its inhibitory effect (IC50 from 38.2 to 25.4 µM), suggesting that modifications to the sugar itself can modulate activity.

Experimental Protocols

The following is a detailed methodology for the nitric oxide inhibition assay used to generate the comparative data.

Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL, and the cells were incubated for another 24 hours.

Nitric Oxide (NO) Measurement: The production of nitric oxide was determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant. This was achieved using the Griess reagent. Briefly, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The mixture was incubated at room temperature for 10 minutes, and the absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a standard curve prepared with sodium nitrite.

Cell Viability Assay: To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the inflammatory signaling pathway targeted in the described experiments and the general workflow of the experimental procedure.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB_pathway NF-κB Signaling Pathway MyD88->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Mediates Compounds Isoflavonoid Compounds Compounds->NFkB_pathway Inhibits

Caption: LPS-induced inflammatory signaling pathway leading to nitric oxide production.

G start Start culture Culture RAW 264.7 cells start->culture treat Pre-treat with Isoflavonoid Compounds culture->treat induce Induce inflammation with LPS treat->induce incubate Incubate for 24h induce->incubate measure Measure Nitrite (Griess Assay) incubate->measure viability Assess Cell Viability (MTT Assay) incubate->viability analyze Analyze Data (IC50) measure->analyze viability->analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of isoflavonoids.

Isomucronulatol 7-O-glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomucronulatol (B1581719) 7-O-glucoside, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. This guide provides a comprehensive comparison of its efficacy as demonstrated in in vitro and in vivo studies, supported by experimental data and detailed protocols. While in vitro evidence suggests promising bioactivity, a notable gap exists in the availability of direct in vivo efficacy data for this specific compound. This guide will present the available data for Isomucronulatol 7-O-glucoside and supplement it with a broader discussion of the in vivo efficacy of isoflavones, the chemical class to which it belongs, to provide a comprehensive perspective for future research and development.

In Vitro Efficacy of this compound

The majority of current research on this compound has been conducted using cell-based assays (in vitro), primarily focusing on its anti-inflammatory and anti-osteoarthritic properties.

Anti-inflammatory and Anti-osteoarthritic Effects

A key study investigated the effects of this compound (IMG) on interleukin-1β (IL-1β)-stimulated SW1353 human chondrosarcoma cells, a widely used model for osteoarthritis research. The findings from this study are summarized below.

Table 1: In Vitro Efficacy of this compound in an Osteoarthritis Model

Target MoleculeAssay TypeCell LineTreatmentKey FindingsReference
Inflammatory Mediators
Matrix Metalloproteinase-13 (MMP-13)RT-PCR, Western BlotSW1353IL-1β stimulation with/without IMG pretreatmentReduced expression of MMP-13[1][2][3]
Cyclooxygenase-2 (COX-2)RT-PCR, Western BlotSW1353IL-1β stimulation with/without IMG pretreatmentReduced expression of COX-2[1][2][3]
Tumor Necrosis Factor-α (TNF-α)RT-PCRSW1353IL-1β stimulation with/without IMG pretreatmentReduced expression of TNF-α[1][2][3]
Interleukin-1β (IL-1β)RT-PCRSW1353IL-1β stimulation with/without IMG pretreatmentReduced expression of IL-1β[1][2][3]
Signaling Pathways
NF-κB (p65 subunit)Western BlotSW1353IL-1β stimulation with/without IMG pretreatmentReduced expression of the p65 subunit[1][2][3]
Cartilage Matrix Components
Collagen Type IIRT-PCRSW1353IL-1β stimulation with/without IMG pretreatmentReduced expression of Collagen Type II[1][2][3]

It is important to note that while this compound demonstrated inhibitory effects on all osteoarthritis-related molecules, the study reported that its inhibitory effect was less potent than that of the complete herbal extract from which it was isolated, and significantly weaker (approximately 100-fold) than another isolated compound, ecliptasaponin A.[1][2][3]

Potential Anticancer Activity

A computational study utilizing molecular docking has suggested a potential role for this compound in the treatment of non-small cell lung cancer (NSCLC). This study identified this compound as having a high binding affinity to ferroptosis-related biomarkers.[4] However, it is crucial to emphasize that this is based on in silico modeling, and experimental in vitro or in vivo studies are required to validate this potential anticancer efficacy.

Experimental Protocols: In Vitro Studies

The following are detailed methodologies for the key in vitro experiments cited in the evaluation of this compound's anti-osteoarthritic effects.

Cell Culture and Treatment
  • Cell Line: Human chondrosarcoma cell line SW1353.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: SW1353 cells were pretreated with this compound for a specified period before being stimulated with 10 ng/mL of recombinant human IL-1β to induce an inflammatory response.

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Total RNA was extracted from the treated and untreated SW1353 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: The expression levels of target genes (MMP-13, COX-2, TNF-α, IL-1β, Collagen Type II) were quantified using real-time PCR with specific primers. Gene expression was normalized to a housekeeping gene, such as GAPDH.

Protein Expression Analysis (Western Blot)
  • Protein Extraction: Total protein was extracted from the cell lysates.

  • Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (MMP-13, COX-2, p65).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_protocol Experimental Workflow for In Vitro Analysis A SW1353 Cell Culture B Pretreatment with this compound A->B C Stimulation with IL-1β B->C D RNA Extraction C->D E Protein Extraction C->E F RT-PCR for Gene Expression Analysis (MMP-13, COX-2, TNF-α, IL-1β, Collagen Type II) D->F G Western Blot for Protein Expression Analysis (MMP-13, COX-2, p65) E->G

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Efficacy: A Literature Gap and a Look at Related Isoflavones

Currently, there is a significant lack of published in vivo studies specifically investigating the efficacy of this compound in animal models of inflammation, cancer, or other diseases. This represents a critical knowledge gap that needs to be addressed to validate the therapeutic potential suggested by in vitro findings.

To provide a framework for potential in vivo activity and guide future research, we can examine the broader class of isoflavones, which have been more extensively studied in animal models.

In Vivo Anti-inflammatory Effects of Isoflavones

Numerous studies have demonstrated the anti-inflammatory properties of isoflavones, such as genistein (B1671435) and daidzein, in various animal models.[5] These studies suggest that isoflavones can modulate inflammatory pathways in vivo.

  • Animal Models: Common models used to assess anti-inflammatory activity include carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and collagen-induced arthritis in rodents.[5][6]

  • Mechanisms of Action: In vivo studies have shown that isoflavones can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), decrease the expression of COX-2, and inhibit the activation of the NF-κB signaling pathway.[5]

  • Potential for this compound: The in vitro data showing that this compound inhibits the NF-κB pathway suggests that it may also exhibit anti-inflammatory effects in vivo. Future studies could employ the aforementioned animal models to investigate this.

In Vivo Anticancer Effects of Isoflavones

The role of isoflavones in cancer has been a subject of extensive research, with some studies suggesting a protective effect, particularly for hormone-related cancers.[7][8]

  • Animal Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to evaluate the in vivo anticancer efficacy of isoflavones.[9][10] Genetically engineered mouse models that spontaneously develop tumors are also employed.[11]

  • Efficacy: Studies have shown that isoflavones can inhibit tumor growth, induce apoptosis, and suppress angiogenesis in various cancer models in vivo.[8] However, the effects can be complex and may depend on the specific isoflavone, the dose, and the cancer type.[7]

  • Future Directions for this compound: Given the in silico prediction of its interaction with ferroptosis pathways, in vivo studies using NSCLC xenograft models would be a logical next step to explore its potential as an anticancer agent.

cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound IL1B IL-1β Receptor IL-1 Receptor IL1B->Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (COX-2, MMPs, TNF-α, IL-1β) Nucleus->Gene Induces IMG This compound IMG->IKK Inhibits

Caption: Proposed mechanism of this compound in inhibiting the NF-κB pathway.

Conclusion and Future Perspectives

The available evidence indicates that this compound possesses promising in vitro anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the downregulation of key inflammatory and cartilage-degrading mediators. While computational studies hint at a potential role in cancer therapy, experimental validation is lacking.

The most significant gap in our understanding of this compound is the absence of in vivo efficacy data. To advance this compound towards potential clinical applications, future research should prioritize well-designed animal studies. Based on the known activities of related isoflavones, investigating its efficacy in rodent models of inflammation (e.g., arthritis) and cancer (e.g., lung cancer xenografts) is highly recommended. Such studies will be crucial in determining its pharmacokinetic profile, safety, and ultimately, its therapeutic potential in a physiological setting.

References

Unveiling the Synergistic Potential of Isomucronulatol 7-O-glucoside in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with established anticancer agents. Isomucronulatol (B1581719) 7-O-glucoside (IMG), a flavonoid with noted biological activities, has emerged as a candidate for such combination strategies. This guide provides a comprehensive comparison of the synergistic effects of Isomucronulatol 7-O-glucoside with other compounds, supported by experimental data and detailed methodologies to aid in research and drug development.

This compound and CEP-9722: A Synergistic Approach in Non-Small Cell Lung Cancer

A pivotal study has illuminated the synergistic anticancer effects of this compound when combined with CEP-9722, a prodrug of a potent PARP-1 and PARP-2 inhibitor.[1] This combination was investigated for its efficacy in non-small cell lung cancer (NSCLC), a malignancy often characterized by resistance to conventional treatments.[1][2] The study demonstrated that the concurrent use of IMG and CEP-9722 significantly inhibits cancer cell proliferation and colony formation, suggesting a powerful synergistic interaction.

Quantitative Analysis of Synergistic Effects

The synergistic activity of the this compound and CEP-9722 combination was quantitatively assessed using cell viability and colony formation assays in the A549 human lung adenocarcinoma cell line.

Treatment GroupDescriptionOutcome MetricResult
This compound (IMG) Single agent treatmentCell ViabilityDose-dependent inhibition
CEP-9722 Single agent treatmentCell ViabilityDose-dependent inhibition
IMG + CEP-9722 Combination treatmentCell ViabilitySignificantly enhanced inhibition compared to single agents
This compound (IMG) Single agent treatmentColony FormationInhibition of colony formation
CEP-9722 Single agent treatmentColony FormationInhibition of colony formation
IMG + CEP-9722 Combination treatmentColony FormationMarkedly reduced colony formation compared to single agents

Note: Specific IC50 values for the individual compounds versus the combination were not explicitly provided in the primary study's main text. The synergistic effect was demonstrated through comparative graphical data showing enhanced efficacy of the combination.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments that demonstrated the synergistic effects of this compound and CEP-9722.

Cell Culture and Reagents
  • Cell Line: Human non-small cell lung cancer cell line A549.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compounds: this compound (IMG) and CEP-9722 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 × 10³ cells per well.

  • Treatment: After 24 hours of incubation, the cells were treated with varying concentrations of IMG, CEP-9722, or a combination of both. A control group was treated with DMSO.

  • Incubation: The plates were incubated for 48 hours.

  • Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 2 hours at 37°C.

  • Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Colony Formation Assay
  • Cell Seeding: A549 cells were seeded into 6-well plates at a density of 1 × 10³ cells per well.

  • Treatment: After 24 hours, the culture medium was replaced with fresh medium containing IMG, CEP-9722, or a combination of both at specified concentrations.

  • Incubation: The cells were cultured for approximately two weeks, with the medium being replaced every three days, until visible colonies formed.

  • Fixation and Staining: The colonies were washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then stained with 0.1% crystal violet for 20 minutes.

  • Quantification: The number of colonies was counted to assess the long-term proliferative capacity of the cells under different treatment conditions.

Visualizing the Experimental Workflow and Synergistic Interaction

To further clarify the experimental process and the conceptual basis of the synergistic interaction, the following diagrams are provided.

G cluster_0 Cell Viability Assay (CCK-8) cluster_1 Colony Formation Assay A Seed A549 cells in 96-well plates B Treat with IMG, CEP-9722, or combination A->B C Incubate for 48 hours B->C D Add CCK-8 solution C->D E Measure absorbance at 450 nm D->E F Seed A549 cells in 6-well plates G Treat with IMG, CEP-9722, or combination F->G H Incubate for ~2 weeks G->H I Fix and stain colonies H->I J Count colonies I->J

Caption: Experimental workflows for assessing synergy.

G IMG This compound Synergy Synergistic Inhibition IMG->Synergy Inhibits CEP CEP-9722 (PARP Inhibitor) CEP->Synergy Inhibits Proliferation Cancer Cell Proliferation Colony Colony Formation Synergy->Proliferation Reduces Synergy->Colony Reduces

Caption: Synergistic inhibition of cancer cell growth.

Concluding Remarks

The combination of this compound with the PARP inhibitor CEP-9722 presents a promising therapeutic strategy for non-small cell lung cancer. The synergistic effects observed in preclinical studies, characterized by enhanced inhibition of cell proliferation and colony formation, underscore the potential of integrating natural compounds into conventional cancer treatment regimens. Further in-depth studies are warranted to elucidate the precise molecular mechanisms underlying this synergy and to explore its efficacy in more complex in vivo models. The detailed protocols and data presented in this guide aim to facilitate such research endeavors, ultimately contributing to the development of novel and more effective cancer therapies. At present, published research on the synergistic effects of this compound with other compounds is limited, highlighting a promising area for future investigation.

References

Comparative Guide to the Cross-Reactivity and Specificity of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and specificity of Isomucronulatol 7-O-glucoside (IMG), an isoflavone (B191592) glycoside isolated from Astragalus membranaceus. Due to the limited availability of direct experimental data for IMG, this guide leverages in silico predictions for IMG and experimental data from structurally similar isoflavones, such as genistein (B1671435) and daidzein, to provide a comprehensive overview. The guide also includes detailed experimental protocols to facilitate further investigation into IMG's binding profile and off-target effects.

Introduction to this compound (IMG)

This compound is a flavonoid with potential anti-inflammatory and anti-cancer properties. Its chemical structure, featuring a glycosidic bond, may influence its pharmacokinetic and pharmacodynamic properties, including its binding specificity and potential for cross-reactivity with various molecular targets. Understanding these characteristics is crucial for evaluating its therapeutic potential and predicting potential off-target effects.

In Silico Predicted Targets of this compound

An in silico molecular docking study has predicted that this compound exhibits high binding affinities for several proteins associated with ferroptosis, a form of regulated cell death. These potential targets offer a starting point for experimental validation.

Target ProteinGene SymbolPredicted Vina Score (kcal/mol)Putative Function
Secreted Phosphoprotein 1SPP1HighCell adhesion, migration, and inflammation
Adrenoceptor Beta 1ADRB1HighG-protein coupled receptor involved in cardiac function
Alcohol Dehydrogenase 1CADH1CHighEnzyme involved in alcohol metabolism

Note: These are computational predictions and require experimental validation to confirm direct binding and functional modulation.

Comparative Cross-Reactivity Profile: Insights from Structurally Similar Isoflavones

Given the lack of extensive experimental data for IMG, we can infer its potential for cross-reactivity by examining the known interactions of structurally related isoflavones, primarily genistein and daidzein. Isoflavones are known to interact with a variety of protein families, suggesting that IMG may also exhibit a degree of promiscuity.

Target FamilyKey ExamplesKnown Interaction with Structurally Similar Isoflavones (Genistein, Daidzein)Potential Implication for this compound
Protein Kinases EGFR, Src, various CDKsGenistein is a known broad-spectrum tyrosine kinase inhibitor, competitive with ATP[1]. It also inhibits serine/threonine kinases like CDKs[2].IMG may exhibit inhibitory activity against a range of protein kinases, warranting a comprehensive kinase selectivity profile.
Peroxisome Proliferator-Activated Receptors (PPARs) PPARα, PPARγIsoflavones can act as agonists for both PPARα and PPARγ, influencing lipid and glucose metabolism[3].IMG could potentially modulate PPAR signaling pathways, which should be investigated for both therapeutic and off-target effects.
Estrogen Receptors (ERs) ERα, ERβIsoflavones are well-known phytoestrogens that can bind to both ERα and ERβ, acting as either agonists or antagonists depending on the cellular context[4][5].IMG may possess estrogenic or anti-estrogenic activity, a critical consideration for its development as a therapeutic agent.

Experimental Protocols for Assessing Specificity and Cross-Reactivity

To rigorously characterize the specificity and potential off-target interactions of this compound, a multi-pronged experimental approach is recommended.

Kinase Inhibitor Profiling

Objective: To determine the selectivity of IMG across the human kinome.

Methodology: A large-panel kinase screen, such as the KINOMEscan™ platform, can be employed. This is a competition binding assay that quantitatively measures the interaction of a compound with a large number of kinases.

Experimental Workflow:

  • Compound Preparation: Dissolve IMG in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Execution: The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the compound. Hits are identified as kinases showing significant inhibition.

  • Dose-Response Analysis: For identified hits, a dose-response curve is generated to determine the IC50 or Kd value, providing a quantitative measure of potency.

G cluster_workflow Kinase Profiling Workflow A Prepare IMG Stock Solution B Screen Against Kinase Panel (e.g., KINOMEscan™) A->B C Identify Primary Hits (% Inhibition) B->C D Perform Dose-Response (IC50/Kd Determination) C->D E Generate Selectivity Profile D->E

Caption: Workflow for Kinase Inhibitor Profiling.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of IMG in a cellular context.

Methodology: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Workflow:

  • Cell Treatment: Treat intact cells with IMG at various concentrations or with a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of IMG indicates target engagement.

G cluster_workflow CETSA Workflow A Treat Cells with IMG B Apply Heat Gradient A->B C Lyse Cells & Separate Soluble Proteins B->C D Quantify Target Protein C->D E Analyze Melting Curve Shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Radioligand Binding Assays

Objective: To quantitatively assess the binding affinity of IMG to specific receptors, such as estrogen and PPAR receptors.

Methodology: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.

Experimental Workflow:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of IMG.

  • Separation and Detection: Separate the bound from unbound radioligand by filtration and quantify the radioactivity of the bound ligand.

  • Data Analysis: Determine the IC50 value of IMG, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Source B Incubate with Radioligand & Competing IMG A->B C Separate Bound/Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.

Alternative Compounds and Methods

For researchers seeking alternatives to this compound or complementary approaches, several options are available.

AlternativeRationale for ComparisonPotential AdvantagesPotential Disadvantages
Genistein A well-characterized isoflavone aglycone with known kinase inhibitory and estrogenic activities.Extensive body of literature available for comparison.Different pharmacokinetic profile due to the absence of the glucoside moiety.
Daidzein Another major isoflavone with a different substitution pattern, known for its estrogenic properties.Provides a comparison for the effects of structural modifications on the isoflavone backbone.Generally weaker biological activity compared to genistein in some assays.
Selective Kinase Inhibitors Compounds designed to be highly specific for a particular kinase.Can serve as a benchmark for assessing the selectivity of IMG.May not possess the polypharmacological profile that could be beneficial in certain disease contexts.
Specific PPAR Agonists Thiazolidinediones (e.g., Rosiglitazone) for PPARγ or Fibrates (e.g., Fenofibrate) for PPARα.Allow for the dissection of PPAR-mediated effects from other potential off-target activities of IMG.Different chemical scaffolds and may have distinct off-target profiles.

Conclusion and Future Directions

The current understanding of this compound's cross-reactivity and specificity is in its early stages, primarily based on in silico predictions and inferences from structurally related compounds. The available data suggests that IMG may interact with ferroptosis-related proteins and, like other isoflavones, has the potential to modulate the activity of protein kinases, PPARs, and estrogen receptors.

To advance the development of IMG as a potential therapeutic agent, rigorous experimental validation of its predicted targets and a comprehensive assessment of its off-target profile are imperative. The experimental workflows outlined in this guide provide a roadmap for researchers to systematically characterize the molecular interactions of this compound, ultimately enabling a more informed evaluation of its therapeutic potential and safety profile.

References

Isomucronulatol 7-O-glucoside: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data available for Isomucronulatol 7-O-glucoside (IMG), a flavonoid isolated from the roots of Astragalus membranaceus. This document summarizes its performance against relevant alternatives and details the experimental frameworks used in its evaluation.

Executive Summary

This compound has demonstrated potential therapeutic effects in preclinical studies, primarily in the areas of osteoarthritis and oncology. In in vitro models of osteoarthritis, IMG has been shown to inhibit key inflammatory and cartilage-degrading molecules. Comparative studies suggest that while it is effective, other compounds, such as Ecliptasaponin A, may exhibit greater potency. In the context of non-small cell lung cancer (NSCLC), IMG has been identified as a potential therapeutic agent targeting ferroptosis-related biomarkers, although specific efficacy data remains limited in publicly available literature. This guide provides a detailed overview of the existing preclinical data to inform further research and development.

Anti-Osteoarthritic Activity

This compound has been evaluated for its ability to mitigate the pathological processes associated with osteoarthritis. In vitro studies using an interleukin-1β (IL-1β)-stimulated chondrosarcoma cell model (SW1353) have shown that IMG can suppress the expression of several key molecules implicated in the degradation of cartilage and inflammation.

Comparative Performance Data

The following table summarizes the effective concentrations of this compound and a comparator, Ecliptasaponin A, in inhibiting osteoarthritis-related molecules in an in vitro model. While specific IC50 values for IMG were not available in the reviewed literature, the study demonstrates a dose-dependent inhibitory effect.

CompoundTarget MoleculesEffective Concentration RangeComparative Potency
This compound (IMG) MMP13, COX-2, TNF-α, IL-1β, p6530 - 100 µg/mL-
Ecliptasaponin A (ES) MMP13, COX-2, TNF-α, IL-1β, p6510 - 50 ng/mL~100-fold > IMG
Celecoxib (Reference COX-2 Inhibitor) COX-2IC50: 40 nM (in Sf9 cells)-

Note: The data for IMG and ES is derived from an IL-1β-stimulated SW1353 chondrosarcoma cell model[1]. The Celecoxib IC50 value is provided as a reference for a standard COX-2 inhibitor.

Potential Anti-Cancer Activity

Research has suggested a potential role for this compound in the treatment of non-small cell lung cancer (NSCLC). A study investigating traditional Chinese medicines identified IMG as a compound that targets ferroptosis-related biomarkers in NSCLC. While the study indicates that the IC50 value of IMG in the A549 lung cancer cell line was calculated, the specific value is not reported in the available literature.

Experimental Protocols

In Vitro Osteoarthritis Model

This section details the methodology used to assess the anti-osteoarthritic effects of this compound.

Cell Line and Culture:

  • Human chondrosarcoma cell line SW1353 was used as a model for chondrocytes.

  • Cells were cultured in an appropriate medium, such as Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.

  • Cultures were maintained at 37°C in a humidified atmosphere.

Experimental Procedure:

  • SW1353 cells were seeded in culture plates and allowed to adhere.

  • Cells were pre-treated with varying concentrations of this compound (30, 50, and 100 µg/mL) or other test compounds for a specified period.

  • Following pre-treatment, cells were stimulated with interleukin-1β (IL-1β) to induce an inflammatory and catabolic state mimicking osteoarthritis.

  • After an incubation period, cell lysates and culture supernatants were collected.

  • The expression and secretion of target molecules (MMP13, COX-2, TNF-α, IL-1β, and p65) were quantified using methods such as Reverse Transcription Polymerase Chain Reaction (RT-PCR), Western Blot, and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound in the context of osteoarthritis are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In the IL-1β-stimulated chondrocyte model, the expression of downstream targets of NF-κB, including TNF-α and IL-1β, was suppressed by IMG treatment. This suggests that IMG may interfere with the activation or nuclear translocation of the p65 subunit of NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-1R IL-1 Receptor IKK IKK Complex IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IKK->NF-κB Leads to activation of IκBα->NF-κB Inhibits p65 p65 p65->NF-κB p50 p50 p50->NF-κB NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocates IMG This compound IMG->NF-κB Inhibits (inferred) DNA DNA NF-κB_nuc->DNA Binds to Gene_Expression Gene Expression (MMP13, COX-2, TNF-α, IL-1β) DNA->Gene_Expression Promotes Transcription IL-1β IL-1β IL-1β->IL-1R

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro evaluation of this compound's anti-osteoarthritic properties.

G cluster_workflow In Vitro Osteoarthritis Model Workflow A 1. Cell Culture (SW1353 Chondrosarcoma Cells) B 2. Pre-treatment (this compound or comparators) A->B C 3. Stimulation (Interleukin-1β) B->C D 4. Incubation C->D E 5. Sample Collection (Cell Lysates & Supernatants) D->E F 6. Quantitative Analysis E->F G RT-PCR (mRNA Expression) F->G H Western Blot (Protein Expression) F->H I ELISA (Protein Secretion) F->I

References

Safety Operating Guide

Prudent Disposal of Isomucronulatol 7-O-glucoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for Isomucronulatol 7-O-glucoside, and the limited availability of toxicological data, a cautious approach is mandatory.[1][2] Standard laboratory safety principles dictate that novel or uncharacterized substances should be handled as potentially hazardous waste. This guide provides a procedural framework for the safe disposal of this compound, ensuring compliance with general laboratory waste management regulations and prioritizing personnel and environmental safety.

I. Hazard Assessment and Initial Precautions

Before beginning any disposal procedures, a thorough risk assessment is crucial. While flavonoid glycosides are generally considered to have low volatility, the specific hazards of this compound are not well-documented.[3] Therefore, it is essential to treat this compound with a high degree of caution.

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid the formation of dust if handling the solid form.

II. Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.[3]

  • Solid Waste:

    • Place any solid this compound waste, including contaminated items such as weighing papers, gloves, and pipette tips, into a dedicated and clearly labeled hazardous waste container.[3]

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure lid.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.[3]

    • Crucially, do not mix this waste with other waste streams unless compatibility has been confirmed. Avoid mixing with strong acids, bases, or oxidizing agents.[1][3]

    • If a flammable solvent was used to dissolve the compound, the waste must be stored in a designated flammable liquid storage cabinet.[3]

III. Labeling and Storage

Accurate and clear labeling is a critical step in the waste disposal process.

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label should include the full chemical name: "this compound."

  • List any solvents present in the liquid waste container with their approximate concentrations.

  • Indicate the date when the waste was first added to the container (accumulation start date).

  • Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

IV. Final Disposal Procedure

The ultimate disposal of chemical waste must be conducted by authorized personnel.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. [4]

  • Contact your institution’s Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection of the hazardous waste.[3]

  • Provide the EHS office with all available information about the compound, including its name, any known properties, and the solvents used in liquid waste.

Chemical and Physical Properties

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₃H₂₈O₁₀PubChem
Molecular Weight 464.5 g/mol PubChem
CAS Number 94367-43-8 or 136087-29-1Multiple Sources
Appearance PowderChemFaces[4]
Solubility DMSO, Pyridine, Methanol, EthanolChemFaces[4]

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed methodologies for key experiments are not applicable. The disposal protocol provided is based on established best practices for laboratory chemical waste management.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated assess Hazard Assessment: Treat as potentially hazardous due to lack of data start->assess ppe Wear Appropriate PPE: (Goggles, Gloves, Lab Coat) assess->ppe solid_waste Solid Waste (Contaminated materials, excess solid) ppe->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) ppe->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Label Container: 'Hazardous Waste', Chemical Name, Solvents, Date solid_container->labeling storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->labeling liquid_container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for Isomucronulatol 7-O-glucoside, a flavonoid isolated from the roots of Astragalus membranaceus.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following recommendations are based on best practices for handling similar flavonoid glycosides and general laboratory safety standards.

Hazard Identification and Risk Assessment

This compound is a powder and should be handled with care to avoid dust formation.[2][3] As with many biologically active compounds, inhalation, skin contact, or ingestion could present potential health risks. Therefore, a thorough risk assessment should be conducted before commencing any experimental work.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[4]Protects against splashes of solvents used to dissolve the compound and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]Prevents direct skin contact, which could lead to irritation or absorption. The choice of glove material should be compatible with the solvent being used.
Body Protection A laboratory coat, long-sleeved jacket, and long trousers.[4]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A certified particulate filtering half mask or a half mask with appropriate filters.Necessary when handling the powder form to prevent inhalation of dust particles.[4]

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Procedure cluster_post_handling Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Identifies Hazards Don_PPE Don PPE: Goggles, Gloves, Lab Coat, Respirator (if needed) Select_PPE->Don_PPE Weigh_Compound Weigh Isomucronulatol 7-O-glucoside (in fume hood if possible) Don_PPE->Weigh_Compound Dissolve_Compound Dissolve in appropriate solvent (e.g., DMSO, Methanol) Weigh_Compound->Dissolve_Compound Decontaminate Decontaminate Work Area Dissolve_Compound->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Weighing: When weighing the powdered compound, do so carefully to minimize dust generation.

  • Solvents: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[2] Exercise caution and use appropriate PPE when handling these solvents.

  • First Aid:

    • Eyes: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

    • Skin: For skin contact, flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

    • Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3]

    • Inhalation: If inhaled, move the person to fresh air immediately.[3]

    • In all cases of exposure, seek medical attention.[3]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Disposal_Plan Start Waste Generation Solid_Waste Solid Waste (Contaminated PPE, empty vials) Start->Solid_Waste Liquid_Waste Liquid Waste (Unused solutions, solvent rinses) Start->Liquid_Waste Segregate_Solid Segregate into 'Hazardous Solid Waste' container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate into 'Hazardous Liquid Waste' container Liquid_Waste->Segregate_Liquid Label_Waste Label container with contents and hazard information Segregate_Solid->Label_Waste Segregate_Liquid->Label_Waste Dispose Dispose according to institutional and local regulations Label_Waste->Dispose

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, and weighing papers should be placed in a designated, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed container for hazardous liquid waste. The container should be compatible with the solvents used.

  • Disposal: All waste must be disposed of in accordance with institutional, local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isomucronulatol 7-O-glucoside
Reactant of Route 2
Isomucronulatol 7-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.